An In-depth Technical Guide to the Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, a β-keto sulfone deri...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, a β-keto sulfone derivative. β-Keto sulfones are valuable intermediates in organic synthesis, utilized in the preparation of diverse carbocyclic and heterocyclic compounds due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene moiety.[1] Their synthesis has been an area of significant research, with numerous methods developed for their preparation.[1][2][3]
This guide outlines a two-step synthetic pathway, commencing with the oxidative chlorination of 1H-1,2,4-triazole-3-thiol to form a reactive sulfonyl chloride intermediate, followed by its reaction with an acetone enolate to yield the target compound. The experimental protocols provided are based on established methodologies for the synthesis of sulfonyl chlorides from thiols and the subsequent formation of β-keto sulfones.[3][4][5][6]
Logical Synthesis Workflow
The proposed synthesis follows a sequential two-step process. The first step involves the preparation of the key intermediate, 1H-1,2,4-triazole-3-sulfonyl chloride, which is highly reactive. The second step is the carbon-sulfur bond formation to construct the final β-keto sulfone.
Caption: Overall workflow for the synthesis of the target β-keto sulfone.
Experimental Protocols
The following protocols are adapted from established general procedures for analogous chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride (Intermediate)
This procedure details the oxidative chlorination of a thiol to a sulfonyl chloride.[4][5][6] Due to the potential instability of the sulfonyl chloride product, it is recommended to use it immediately in the subsequent step without prolonged storage.[6]
Methodology:
A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and is maintained under a nitrogen atmosphere.
Suspend 1H-1,2,4-triazole-3-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).
Cool the stirring suspension to 0-5 °C using an ice-water bath.
Add a solution of trichloroisocyanuric acid (TCCA) (1.2 eq) in acetonitrile dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C.[5]
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the precipitated cyanuric acid byproduct is removed by rapid filtration under vacuum. The filter cake is washed with a small portion of cold acetonitrile.
The combined filtrate, containing the crude 1H-1,2,4-triazole-3-sulfonyl chloride, should be used directly in the next step. It is critical to avoid concentrating the solution, as the product may be unstable.
Part 2: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This protocol describes the formation of a β-keto sulfone via the reaction of the sulfonyl chloride intermediate with an acetone enolate.[3]
Methodology:
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
Slowly add acetone (1.05 eq), freshly distilled, to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.
Add the cold filtrate containing 1H-1,2,4-triazole-3-sulfonyl chloride (from Part 1) dropwise to the acetone enolate solution at -78 °C.
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Proposed Reaction Scheme
The chemical transformation involves two distinct stages: oxidation followed by nucleophilic substitution on the sulfonyl group.
Caption: Reaction scheme for the two-step synthesis of the target compound.
Quantitative Data and Reagent Summary
The following table summarizes the reagents for a hypothetical 10 mmol scale synthesis. Molar equivalents are based on the starting material, 1H-1,2,4-triazole-3-thiol.
An In-depth Technical Guide on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with div...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a sulfonyl group at the 3-position of the triazole ring, coupled with an acetone functional group, is anticipated to modulate the compound's physicochemical and biological properties, offering potential for novel pharmacological applications. This document outlines the prospective chemical properties, a proposed synthetic route, and potential biological significance of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, drawing parallels from structurally similar compounds.
Predicted Chemical Properties
While specific experimental data for the title compound is unavailable, the following table summarizes the predicted and known properties of the 1,2,4-triazole core and related sulfonyl derivatives. These values serve as an estimation for guiding experimental design.
Expected to have some solubility in polar organic solvents
pKa
2.45 (for the protonated form), 10.26 (for the neutral molecule)[2]
Not available
Proposed Synthesis and Experimental Protocols
The synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is proposed to proceed via a multi-step pathway, starting from the readily available 1H-1,2,4-triazole-3-thiol. The key steps involve S-alkylation followed by oxidation to the sulfone and subsequent functionalization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
The following protocols are adapted from the synthesis of related 3-substituted-1,2,4-triazoles and sulfonyl derivatives.
Step 1: Synthesis of 3-(alkylthio)-1H-1,2,4-triazole derivatives (General Procedure)
This procedure is based on the S-alkylation of 1H-1,2,4-triazole-3-thiol.
Materials: 1H-1,2,4-triazole-3-thiol, appropriate alkyl halide (e.g., chloroacetone), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).
Procedure:
To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in the chosen solvent, add the base (1.1 eq) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation of the Thioether to a Sulfone (General Procedure)
This protocol describes the oxidation of the intermediate thioether to the desired sulfone.
Materials: 3-(alkylthio)-1H-1,2,4-triazole intermediate, an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®), and a suitable solvent (e.g., dichloromethane or acetonitrile).
Procedure:
Dissolve the 3-(alkylthio)-1H-1,2,4-triazole (1.0 eq) in the chosen solvent.
Cool the solution to 0 °C in an ice bath.
Add the oxidizing agent (2.2-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the resulting solid by recrystallization or column chromatography.
Spectral Data of Analogous Compounds
The following table presents typical spectral data for related 3-sulfonyl-1,2,4-triazole compounds, which can aid in the characterization of the title compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. The introduction of a sulfonyl group can enhance these properties.
Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties. The sulfonyl group may increase the compound's ability to interact with microbial targets.
Antiviral Activity: Certain 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus.[3]
Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs. The biological evaluation of novel sulfonyl derivatives against various cancer cell lines is a promising area of research.
As the specific biological target of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is unknown, a specific signaling pathway cannot be depicted. However, a general workflow for its biological evaluation is presented below.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
While 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone remains a novel and uncharacterized compound, this technical guide provides a solid foundation for its synthesis and investigation. By leveraging established methodologies for the preparation of analogous 3-sulfonyl-1,2,4-triazoles, researchers can access this molecule for further study. The diverse biological activities associated with the 1,2,4-triazole scaffold suggest that the title compound could be a valuable candidate for drug discovery programs. Future research should focus on the successful synthesis, full spectral characterization, and comprehensive biological evaluation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone to unlock its therapeutic potential.
An In-depth Technical Guide on 3-Sulfonyl-1H-1,2,4-triazoles: Synthesis, Properties, and Biological Significance
For the Attention of: Researchers, Scientists, and Drug Development Professionals Disclaimer: Extensive searches for the specific compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its corresponding CAS number did not...
Author: BenchChem Technical Support Team. Date: November 2025
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for the specific compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its corresponding CAS number did not yield any results in publicly available scientific literature or chemical databases. This suggests that the compound may be novel, not yet synthesized, or not widely documented. This guide will therefore focus on the broader, well-documented class of 3-sulfonyl-1H-1,2,4-triazoles , providing a comprehensive overview of their synthesis, characterization, and therapeutic potential, which can serve as a foundational resource for the research and development of related molecules.
Introduction to 1,2,4-Triazoles and their Sulfonyl Derivatives
The 1,2,4-triazole ring is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The incorporation of a sulfonyl group (-SO2-) at the 3-position of the triazole ring can significantly modulate the molecule's physicochemical properties and biological activity. These sulfonyl derivatives have attracted considerable interest in drug discovery, with studies highlighting their potential as potent and selective therapeutic agents.[1][7][8]
Synthesis of 3-Sulfonyl-1H-1,2,4-triazoles
The synthesis of 3-sulfonyl-1H-1,2,4-triazoles can be approached through several synthetic routes. A common strategy involves the sulfonylation of a pre-formed 1,2,4-triazole ring system.
A prevalent method for synthesizing N-sulfonylated 1,2,4-triazoles involves the reaction of a substituted 1,2,4-triazole with a sulfonyl chloride in the presence of a base.
Caption: General workflow for the synthesis of 3-sulfonyl-1H-1,2,4-triazoles.
The following protocol is adapted from the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which have been investigated as inhibitors of the Yellow Fever Virus.[7][8]
To a suspension of the substituted 3,5-diamino-1H-1,2,4-triazole (1.0 equivalent) in pyridine (5 mL), add the corresponding sulfonyl chloride (1.0–1.2 equivalents).
Stir the reaction mixture at room temperature for 12 hours.
Upon completion, dilute the mixture with water.
Store the mixture in a refrigerator at 4°C for 6–24 hours to facilitate precipitation.
Filter the resulting precipitate and wash with cold water.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final 1-sulfonyl-3-amino-1H-1,2,4-triazole.[7]
Physicochemical and Spectroscopic Characterization
The synthesized compounds are typically characterized by various analytical techniques to confirm their structure and purity.
Table 1: Characterization Data for Representative 1-Sulfonyl-3-amino-1H-1,2,4-triazoles [7]
Derivatives of 3-sulfonyl-1H-1,2,4-triazole have demonstrated a range of promising biological activities, making them attractive candidates for drug development.
A notable application of this class of compounds is in the development of antiviral agents. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines have been identified as inhibitors of the Yellow Fever Virus (YFV) replication.[7][8] These compounds have shown selectivity for YFV over other related viruses.
The 1,2,4-triazole scaffold is a well-established pharmacophore in anticancer drug design.[5] Sulfonyl derivatives have been investigated for their antiproliferative activities against various cancer cell lines. For example, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown significant antiproliferative effects against HepG2, HCT116, PC-3, and HeLa cancer cell lines.[9] Mechanistic studies on a representative compound from this series indicated that it induced apoptosis and arrested the cell cycle in the G2/M phase in HeLa cells.[9]
Caption: Proposed anticancer mechanism of action for certain 3-sulfonyl-1,2,4-triazole derivatives.
Table 2: In Vitro Antiproliferative Activity of a Lead Compound (8d) from a 3-Alkylsulfanyl-4-amino-1,2,4-triazole Series [9]
Cell Line
IC₅₀ (µM)
HCT116 (Colon Cancer)
0.37
HeLa (Cervical Cancer)
2.94
PC-3 (Prostate Cancer)
31.31
HEK-293 (Normal Kidney)
> 100
IC₅₀: The half maximal inhibitory concentration.
Future Directions and Conclusion
The 3-sulfonyl-1H-1,2,4-triazole scaffold represents a promising area for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for screening against various biological targets. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to elucidate the specific molecular targets of these compounds. While information on the specific molecule 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not currently available, the foundational knowledge presented in this guide on the broader class of 3-sulfonyl-1H-1,2,4-triazoles provides a solid starting point for researchers and drug developers interested in exploring this chemical space.
Unraveling the Enigmatic Core: A Technical Guide to the Putative Mechanism of Action of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following technical guide details the putative mechanism of action for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the date of this publ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the putative mechanism of action for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the date of this publication, specific experimental data for this compound is not publicly available. The proposed mechanisms are therefore extrapolated from extensive research on structurally related 1,2,4-triazole and sulfonyl-containing compounds. This document is intended to serve as a foundational resource to guide future research and hypothesis testing.
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel chemical entity featuring a heterocyclic 1,2,4-triazole ring linked to an acetone moiety via a sulfonyl group. The unique structural combination of a triazole and a sulfonyl group suggests a high potential for diverse biological activities. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with antifungal, antibacterial, antiviral, and enzyme inhibitory properties.[1][2][3] Similarly, the sulfonamide and related sulfonyl-containing functional groups are hallmarks of many antibacterial and carbonic anhydrase inhibiting drugs.[4][5] This guide synthesizes the known mechanisms of these individual pharmacophores to propose a comprehensive, albeit putative, mechanism of action for the title compound.
Proposed Mechanism of Action: A Dual-Pronged Approach
Based on its constituent moieties, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is hypothesized to exert its biological effects through a multi-target or synergistic mechanism, primarily centered around enzyme inhibition.
The 1,2,4-Triazole Moiety: A Potent Enzyme Inhibitor
The 1,2,4-triazole ring is a key player in the proposed mechanism, likely targeting critical enzymes in pathogenic microorganisms or aberrant host pathways.
Antifungal Activity via CYP51 Inhibition: A prominent and well-documented mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.
Antibacterial Activity through Topoisomerase Inhibition: Certain 1,2,4-triazole derivatives have demonstrated antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these topoisomerases leads to the cessation of bacterial cell division and eventual cell death.
Inhibition of Other Key Enzymes: The versatility of the 1,2,4-triazole scaffold allows it to interact with a range of other enzymes. Studies on various derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[9][10][11]
The Sulfonyl Group: A Classic Pharmacophore
The sulfonyl functional group is a cornerstone of sulfonamide antibiotics and also contributes to the biological profile of other therapeutic agents.
Antibacterial Activity via Dihydropteroate Synthetase Inhibition: The primary mechanism of action for sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate synthetase (DHPS).[12] This enzyme catalyzes a critical step in the bacterial folic acid synthesis pathway. As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway starves them of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. The sulfonyl group in 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone could potentially mimic the p-aminobenzoic acid (PABA) substrate of DHPS.
Carbonic Anhydrase Inhibition: Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[5]
Quantitative Data on Related Compounds
While specific quantitative data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is unavailable, the following table summarizes the inhibitory activities of various 1,2,4-triazole derivatives against different enzymes to provide a comparative context for potential potency.
The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Objective: To determine the inhibitory potential of the test compound against fungal CYP51.
Principle: This assay measures the inhibition of the enzymatic conversion of a substrate by CYP51.
Procedure:
Recombinant fungal CYP51 is expressed and purified.
The enzyme is incubated with varying concentrations of the test compound in a suitable buffer system.
The reaction is initiated by the addition of the substrate (e.g., lanosterol) and a source of reducing equivalents (NADPH-cytochrome P450 reductase).
The reaction is allowed to proceed for a defined period at an optimal temperature.
The reaction is terminated, and the product formation is quantified using a suitable analytical method, such as HPLC or LC-MS.
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
4.1.2. Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay
Objective: To assess the inhibitory effect of the test compound on bacterial DNA supercoiling (gyrase) or decatenation (topoisomerase IV).
Principle: This is a gel-based assay that visualizes the change in DNA topology mediated by the target enzymes.
Procedure:
Purified DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (e.g., relaxed plasmid DNA for gyrase, catenated DNA for topoisomerase IV) in the presence of ATP and varying concentrations of the test compound.
The reaction mixtures are incubated at the optimal temperature for the enzyme.
The reactions are stopped, and the DNA products are separated by agarose gel electrophoresis.
The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.
Inhibition is observed as a decrease in the formation of the supercoiled or decatenated DNA product. The IC50 value is determined by quantifying the band intensities.
Antimicrobial Susceptibility Testing
4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Procedure:
A two-fold serial dilution of the test compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Each well is inoculated with a standardized suspension of the test microorganism.
Positive (no drug) and negative (no inoculum) growth controls are included.
The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Putative Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Putative inhibition of fungal ergosterol biosynthesis by the triazole moiety of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone through the targeting of CYP51.
Caption: Proposed competitive inhibition of bacterial dihydropteroate synthetase (DHPS) by the sulfonyl moiety of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of a test compound.
Conclusion and Future Directions
The structural features of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone strongly suggest a promising profile as a multi-target bioactive agent, with putative mechanisms of action centered on the inhibition of key enzymes in pathogenic microorganisms. The 1,2,4-triazole moiety is a likely candidate for inhibiting fungal CYP51 and bacterial topoisomerases, while the sulfonyl group may target the bacterial folate synthesis pathway.
To validate these hypotheses, a systematic and rigorous experimental investigation is imperative. This should include:
In vitro enzyme inhibition assays against a panel of purified enzymes, including fungal CYP51, bacterial DNA gyrase and topoisomerase IV, and dihydropteroate synthetase.
Broad-spectrum antimicrobial susceptibility testing against a range of clinically relevant fungal and bacterial pathogens.
Cytotoxicity assays to assess the selectivity of the compound for microbial targets over mammalian cells.
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
The insights gained from such studies will be crucial in elucidating the definitive mechanism of action of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and will pave the way for its potential development as a novel therapeutic agent.
Biological Activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 1-(1H-1,2,4-triazol-3-yl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the latest literature review, no specific biological data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone has been published. The information presented herein is based on the activities of analogous 1,2,4-triazole-sulfonyl and -thioether derivatives and is intended to guide future research and drug discovery efforts.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs with a wide range of therapeutic applications.[1] Derivatives of 1,2,4-triazole are known to exhibit diverse biological activities, including antifungal, antibacterial, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The incorporation of a sulfonyl group at the 3-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide summarizes the available data on the biological activities of 1,2,4-triazole-sulfonyl analogs, providing a foundation for predicting the potential therapeutic applications of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Synthesis of 1,2,4-Triazole-3-sulfonyl Derivatives
The synthesis of 1,2,4-triazole-3-sulfonyl derivatives typically involves a multi-step process. A common synthetic route starts with the appropriate carboxylic acid, which is converted to its corresponding ester. This is followed by hydrazinolysis to form a hydrazide, which then reacts with a thiocyanate to yield a carbothioamide. Alkaline cyclization of the carbothioamide leads to the formation of the 1,2,4-triazole-3-thione. Subsequent oxidation of the thiol group to a sulfonyl group is a key step in obtaining the final sulfonyl derivatives.[3]
Biological Activities of 1,2,4-Triazole-Sulfonyl Analogs
The biological activities of 1,2,4-triazole derivatives are diverse. The introduction of a sulfonyl or thioether linkage at the 3-position has been shown to modulate these activities, often leading to potent antimicrobial and enzyme-inhibitory effects.
Antifungal Activity
Derivatives of 1,2,4-triazole are renowned for their antifungal properties.[4] The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.
Table 1: Antifungal Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives
Several 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action can vary depending on the overall structure of the molecule.
Table 2: Antibacterial Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many 1,2,4-triazole derivatives involves the disruption of the ergosterol biosynthesis pathway. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole sulfonyl analogs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline standardized methods for key assays.
A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms. This privileged str...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms. This privileged structure is a cornerstone in modern medicinal chemistry due to its metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2][3] Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5] This has led to the development of numerous clinically significant drugs such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[5][6][7] This technical guide provides a detailed review of the synthesis, biological activities, and therapeutic potential of 1,2,4-triazole derivatives, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.
Core Synthetic Methodologies
The synthesis of the 1,2,4-triazole core and its subsequent derivatization can be achieved through several established chemical pathways. A prevalent method involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide. This versatile approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
General Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
A common and foundational synthesis for many 1,2,4-triazole derivatives, particularly Schiff bases, involves a multi-step process starting from a substituted benzoic acid.
Step 1: Esterification: A substituted benzoyl chloride is reacted with methanol in the presence of concentrated sulfuric acid to yield the corresponding methyl benzoate.
Step 2: Hydrazide Formation: The methyl benzoate is then treated with hydrazine hydrate to form the benzohydrazide.[8][9]
Step 3: Dithiocarbazinate Salt Formation: The resulting benzohydrazide is reacted with carbon disulfide in an ethanolic potassium hydroxide solution. This reaction produces a potassium dithiocarbazinate salt.[8][9]
Step 4: Cyclization to Triazole: The potassium salt undergoes cyclization upon refluxing with an excess of hydrazine hydrate, yielding the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[8][10] The product is typically precipitated by acidifying the cooled reaction mixture with hydrochloric acid and can be purified by recrystallization.[11]
General Experimental Protocol: Synthesis of 1,2,4-Triazole Schiff Bases
Schiff bases are synthesized by the condensation of the primary amino group of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a substituted aromatic aldehyde.
Reaction Setup: Equimolar amounts of the 4-amino-1,2,4-triazole-3-thiol derivative and a selected substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.[10][12]
Catalysis: A few drops of a catalyst, typically glacial acetic acid, are added to the mixture.[12]
Reaction Condition: The reaction mixture is refluxed for several hours (typically 5-12 hours).[12] In some modern approaches, microwave irradiation (e.g., 210-240 W for 5-10 minutes) is used to accelerate the reaction, improve yields, and promote green chemistry principles.[9]
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is filtered, dried, and purified by recrystallization from a solvent like ethanol.[10] The structure is then confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Sulfonyl-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonyl-triazole core is a prominent heterocyclic scaffold that has garnered significant attention across various scientific disciplines,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonyl-triazole core is a prominent heterocyclic scaffold that has garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and agrochemistry. The unique structural features of this moiety, combining the electron-withdrawing nature of the sulfonyl group with the versatile and stable triazole ring, have led to the development of a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of sulfonyl-triazole compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.
The history of triazoles dates back to the late 1800s with the discovery of the triazole ring system by von Pechmann.[1] However, the journey of sulfonyl-triazoles as potent bioactive molecules began much later. A significant milestone in this journey was the discovery of sulfonylurea herbicides by DuPont in 1975, which were first commercialized in 1982.[2] These compounds revolutionized agriculture with their high potency and novel mode of action. Concurrently, the exploration of triazoles in medicine, which began with the discovery of the antifungal properties of azole derivatives in 1944, paved the way for the investigation of sulfonyl-triazole compounds as potential therapeutic agents.[3] Today, sulfonyl-triazole derivatives are recognized for their wide-ranging pharmacological effects, including anticancer, antifungal, antibacterial, and antiviral activities.[3]
This guide will delve into the key synthetic methodologies for constructing the sulfonyl-triazole scaffold, present quantitative data on their biological activities, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, it will visualize the intricate signaling pathways through which these compounds exert their effects, offering a comprehensive resource for the scientific community.
Historical Development
The emergence of sulfonyl-triazole compounds as a significant class of bioactive molecules is marked by key discoveries in both the agricultural and pharmaceutical sectors.
Agrochemical Applications: The Sulfonylurea Revolution
The 1970s witnessed a groundbreaking discovery at DuPont with the invention of sulfonylurea herbicides by George Levitt in June 1975.[2] These compounds, first introduced to the market in 1982 for use in wheat and barley crops, represented a paradigm shift in weed control.[2] Their unprecedented high potency allowed for application rates of a few grams per hectare, a stark contrast to the kilograms per hectare required for older herbicides.[2] This, combined with their environmental compatibility, propelled sulfonylureas to the forefront of the agrochemical industry.[2] The primary mechanism of action of these herbicides is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[2]
Medicinal Chemistry: A Scaffold of Diverse Activities
The journey of triazoles in medicine began with the discovery of the antifungal activity of azole derivatives in 1944.[3] This led to the development of numerous triazole-based antifungal drugs. The incorporation of the sulfonyl group into the triazole ring system expanded the therapeutic potential of this scaffold. In recent years, extensive research has demonstrated the efficacy of sulfonyl-triazole derivatives against a multitude of diseases. They have emerged as promising candidates for anticancer therapy, with studies revealing their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6] Furthermore, their broad-spectrum antifungal and antibacterial activities continue to be an active area of investigation, addressing the growing concern of antimicrobial resistance.[7]
Synthetic Methodologies
The construction of the sulfonyl-triazole scaffold can be achieved through various synthetic routes. The most prominent and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] This reaction involves the [3+2] cycloaddition of a sulfonyl azide with a terminal alkyne, catalyzed by a copper(I) species.[8] The use of a copper catalyst ensures the exclusive formation of the 1,4-isomer.[9][10]
A general workflow for the synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC is depicted below:
A general workflow for the synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC.
Quantitative Data on Biological Activity
The biological evaluation of sulfonyl-triazole compounds has revealed their potent activity against various cancer cell lines and fungal pathogens. The following tables summarize some of the reported quantitative data.
Anticancer Activity of Sulfonyl-Triazole Derivatives
This protocol provides a general procedure for the synthesis of 1-sulfonyl-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst.[8]
To a stirred solution of the sulfonyl azide (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the terminal alkyne (1.0 - 1.3 mmol).
Add the copper(I) thiophene-2-carboxylate (CuTC) catalyst (0.05 mmol) to the reaction mixture.
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-sulfonyl-1,2,3-triazole.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[2][12][18][19]
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well microtiter plates
Sulfonyl-triazole compound (test compound)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or isopropanol)
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compound in the culture medium.
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antifungal Susceptibility
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22]
Materials:
Fungal strain of interest
RPMI-1640 medium (buffered with MOPS)
96-well microtiter plates
Sulfonyl-triazole compound (test compound)
Spectrophotometer
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate (100 µL/well).
Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 103 colony-forming units (CFU)/mL in RPMI-1640 medium.
Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubate the plate at 35°C for 24-48 hours.
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.
Signaling Pathways and Mechanisms of Action
Sulfonyl-triazole compounds exert their biological effects through various mechanisms, often by targeting specific enzymes or interfering with critical cellular signaling pathways.
Herbicidal Activity: Inhibition of Acetolactate Synthase
The herbicidal action of sulfonylureas is a well-established process involving the inhibition of the enzyme acetolactate synthase (ALS).[2] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. By blocking this enzyme, sulfonylurea herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.
Mechanism of action of sulfonylurea herbicides via ALS inhibition.
Antifungal Activity: Inhibition of CYP51
The antifungal activity of many triazole-containing compounds, including presumably some sulfonyl-triazole derivatives, is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3]
Mechanism of action of triazole antifungals via CYP51 inhibition.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of sulfonyl-triazole compounds are often mediated by the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4][5][6] This can occur through various signaling pathways, frequently involving the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[16][23][24][25] Some sulfonyl-triazole derivatives have also been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4][26][27][28]
Simplified signaling pathway for the anticancer activity of sulfonyl-triazoles.
Conclusion
Sulfonyl-triazole compounds represent a remarkably versatile and potent class of molecules with significant applications in both agriculture and medicine. Their history is one of continuous innovation, from the development of highly effective herbicides to the discovery of promising anticancer and antimicrobial agents. The synthetic accessibility of the sulfonyl-triazole scaffold, particularly through the robust CuAAC reaction, has facilitated the generation of large libraries of derivatives for biological screening. The quantitative data presented in this guide highlight the impressive potency of these compounds. As our understanding of the intricate signaling pathways they modulate deepens, so too does the potential for the rational design of next-generation sulfonyl-triazole-based drugs and agrochemicals with enhanced efficacy and selectivity. This technical guide serves as a comprehensive resource to aid researchers and scientists in navigating the rich history and exciting future of sulfonyl-triazole chemistry and biology.
Navigating the Physicochemical Landscape of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: A Technical Guide for Drug Development Professionals
Disclaimer: A comprehensive search of available scientific literature yielded no specific data on the solubility and stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This guide, therefore, provides a general framew...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A comprehensive search of available scientific literature yielded no specific data on the solubility and stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This guide, therefore, provides a general framework based on the known properties of related 1,2,4-triazole derivatives and outlines standard methodologies for the physicochemical characterization of novel compounds. This information is intended to guide researchers in designing appropriate experimental protocols for the compound of interest.
Introduction to 1,2,4-Triazole Derivatives in Drug Discovery
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its favorable pharmacological properties, including metabolic stability and its ability to engage in hydrogen bonding interactions with biological targets.[1] Understanding the solubility and stability of any new 1,2,4-triazole derivative, such as 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, is a critical step in the early stages of drug development. These parameters profoundly influence a compound's formulation, bioavailability, and overall therapeutic potential.
General Solubility and Stability Profile of 1,2,4-Triazole Derivatives
Solubility: The 1,2,4-triazole ring is inherently polar, which generally contributes to a degree of aqueous solubility.[1] However, the overall solubility of a derivative is heavily influenced by the nature of its substituents. For 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, the presence of the sulfonylacetone group will significantly impact its solubility profile. It is anticipated that this compound would exhibit solubility in a range of organic solvents. Common solvents used for the synthesis and analysis of 1,2,4-triazole derivatives include ethanol, acetone, acetonitrile, and acetic acid.[2] The solubility in aqueous media would need to be experimentally determined and is expected to be pH-dependent.
Stability: The 1,2,4-triazole ring itself is generally considered a stable aromatic system.[1] However, the overall stability of a molecule is dictated by its weakest points. For 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, the sulfonyl and acetone functionalities introduce potential sites for degradation.
Hydrolytic Stability: The stability of the compound across a range of pH values is a critical parameter. The sulfonyl group and the acetyl group could be susceptible to hydrolysis under acidic or basic conditions. Studies on other triazole-containing fungicides have shown that hydrolysis can be pH-dependent.[3]
Photostability: Exposure to light can induce degradation of organic molecules. The photostability of related triazole fungicides has been investigated, with some showing susceptibility to photolysis.[3]
Thermal Stability: Assessing the compound's stability at various temperatures is essential for determining appropriate storage and handling conditions.
Proposed Experimental Protocols for Characterization
The following are generalized, standard protocols that researchers can adapt to determine the solubility and stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Solubility Determination
A common and reliable method for determining thermodynamic solubility is the shake-flask method.
Protocol: Shake-Flask Solubility Assay
Preparation of Saturated Solution: Add an excess amount of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetone).
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation of Solid and Liquid Phases: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Data Analysis: Express the solubility in units of mg/mL or µg/mL.
Stability Assessment
Stability studies are typically conducted under accelerated or stressed conditions to predict the long-term stability of a compound.
Protocol: Forced Degradation Study
Sample Preparation: Prepare stock solutions of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in a suitable solvent.
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).
Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).
Photostability: Expose the solution to a light source that meets ICH Q1B guidelines.
Thermal Stress: Heat the solution at an elevated temperature (e.g., 80 °C).
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Data Analysis: Calculate the percentage of degradation over time for each stress condition.
Data Presentation
All quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Exemplar Solubility Data Table
Solvent System
Temperature (°C)
Solubility (mg/mL)
Water
25
TBD
pH 4.0 Buffer
25
TBD
pH 7.4 Buffer
25
TBD
pH 9.0 Buffer
25
TBD
Ethanol
25
TBD
Acetone
25
TBD
TBD: To Be Determined
Table 2: Exemplar Stability Data Table (Forced Degradation)
Stress Condition
Time (hours)
Parent Compound Remaining (%)
Degradation Products Observed
0.1 N HCl, 60 °C
24
TBD
TBD
0.1 N NaOH, 60 °C
24
TBD
TBD
3% H₂O₂, RT
24
TBD
TBD
Photolysis
24
TBD
TBD
80 °C
24
TBD
TBD
TBD: To Be Determined, RT: Room Temperature
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel 1,2,4-triazole derivative.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While specific data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not currently available, this guide provides a comprehensive framework for its physicochemical characterization. By following established protocols for determining solubility and stability, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The general properties of 1,2,4-triazole derivatives suggest that this compound holds promise, and a thorough understanding of its physicochemical properties will be paramount to unlocking its full therapeutic potential.
Technical Guide: Spectroscopic and Synthetic Profile of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Introduction 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel organic compound that incorporates a 1,2,4-triazole ring, a sulfonyl group, and a ketone functionality. The convergence of these pharmacologically relevant...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel organic compound that incorporates a 1,2,4-triazole ring, a sulfonyl group, and a ketone functionality. The convergence of these pharmacologically relevant moieties suggests potential applications in medicinal chemistry and drug development. This guide provides a proposed synthetic route and a detailed prediction of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended to aid researchers in its synthesis and characterization.
Proposed Synthesis
A plausible synthetic route to 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone involves a two-step process starting from the commercially available 1H-1,2,4-triazole-3-thiol.
Step 1: Oxidation of 1H-1,2,4-triazole-3-thiol to 1H-1,2,4-triazole-3-sulfonyl chloride.
The thiol can be oxidized to the corresponding sulfonyl chloride. A common method for this transformation is oxidative chlorination using chlorine in an acidic aqueous medium.
Step 2: Reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with acetone.
The resulting sulfonyl chloride can then be reacted with the enolate of acetone. The enolate can be generated in situ using a suitable base, leading to the formation of the target compound, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Experimental Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 10.5 - 12.0
Broad Singlet
1H
N-H of triazole
~ 8.5 - 8.8
Singlet
1H
C-H of triazole
~ 4.5 - 4.8
Singlet
2H
-SO₂-CH₂-C(O)-
~ 2.3 - 2.5
Singlet
3H
-C(O)-CH₃
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~ 198 - 202
C=O (Ketone)
~ 155 - 160
C-S of triazole
~ 145 - 150
C-H of triazole
~ 65 - 70
-SO₂-CH₂-C(O)-
~ 28 - 32
-C(O)-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 3100 - 3300
Medium, Broad
N-H stretch
~ 1710 - 1730
Strong
C=O stretch (Ketone)
~ 1330 - 1360
Strong
Asymmetric SO₂ stretch
~ 1140 - 1160
Strong
Symmetric SO₂ stretch
~ 1500 - 1550
Medium
C=N stretch (Triazole ring)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z
Interpretation
~ 205
[M]⁺ (Molecular Ion)
~ 162
[M - CH₃CO]⁺
~ 148
[M - CH₂C(O)CH₃]⁺
~ 84
[C₃H₃N₃S]⁺
~ 57
[CH₂C(O)CH₃]⁺
~ 43
[CH₃CO]⁺
Logical Relationship of Spectroscopic Analyses
Caption: Spectroscopic characterization workflow for the target compound.
Detailed Methodologies (Hypothetical Protocols)
4.1 Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Step 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride
In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
Cool the suspension to 0-5 °C in an ice bath.
Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.
Monitor the reaction by TLC until the starting material is consumed.
The resulting precipitate of 1H-1,2,4-triazole-3-sulfonyl chloride is filtered, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
Add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to the THF.
Cool the suspension to 0 °C and add acetone (1.2 equivalents) dropwise.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetone enolate.
Add a solution of 1H-1,2,4-triazole-3-sulfonyl chloride (1 equivalent) in anhydrous THF dropwise to the enolate solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
4.2 Spectroscopic Analysis Protocols
NMR Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.
The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Data would be processed to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration.
Infrared (IR) Spectroscopy:
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Protocols & Analytical Methods
Method
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Organic Synthesis
Disclaimer: Extensive literature searches did not yield specific information, applications, or detailed protocols for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following application notes and protocols a...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Extensive literature searches did not yield specific information, applications, or detailed protocols for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following application notes and protocols are based on the known reactivity of structurally related compounds, specifically sulfonylated 1,2,4-triazole derivatives and molecules containing a β-ketosulfone moiety. These notes are intended to provide a theoretical framework and potential starting points for research. Experimental validation is required.
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a polyfunctional molecule incorporating a 1,2,4-triazole ring, a sulfonyl group, and a ketone. This unique combination of functional groups suggests its potential utility in various organic transformations. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous therapeutic agents, imparting a range of biological activities.[1][2][3] The sulfonyl group acts as a strong electron-withdrawing group, enhancing the acidity of the adjacent methylene protons and making it a potential Michael acceptor. The ketone functionality provides a handle for various classical carbonyl reactions.
Potential Applications in Organic Synthesis
Based on the reactivity of analogous compounds, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone could potentially be employed in the following areas:
As a Building Block for Heterocyclic Synthesis: The activated methylene group can participate in condensation reactions with various electrophiles to construct more complex heterocyclic systems. The triazole ring can also be a precursor to fused heterocyclic systems.
In Michael Addition Reactions: The electron-deficient double bond, which can be generated in situ from the corresponding enolate, can act as a Michael acceptor for various nucleophiles.
As a Precursor to Bioactive Molecules: Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, this compound could serve as a starting material for the synthesis of novel drug candidates.[1][4][5]
In Condensation Reactions: Similar to other sulfonylated compounds, it may act as a condensation reagent in certain organic transformations.[6]
Proposed Experimental Protocols
The following are hypothetical protocols for potential reactions involving 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. These are not established procedures and must be optimized.
General Considerations
All reactions should be carried out in a well-ventilated fume hood.
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Purification of products should be performed using standard techniques like column chromatography, recrystallization, or distillation.
Protocol 1: Knoevenagel Condensation with an Aldehyde
This protocol describes a potential condensation reaction with an aromatic aldehyde to form an α,β-unsaturated ketone.
Reaction Scheme:
Knoevenagel Condensation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (1.0 eq)
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
Piperidine (catalytic amount, e.g., 0.1 eq)
Ethanol (solvent)
Procedure:
To a solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in ethanol, add the aromatic aldehyde.
Add a catalytic amount of piperidine to the reaction mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Expected Outcome: Formation of the corresponding α,β-unsaturated ketone, which can be characterized by NMR and MS.
Protocol 2: Michael Addition of a Thiol
This protocol outlines a potential Michael addition of a thiol to the α,β-unsaturated ketone derived from Protocol 1.
Reaction Scheme:
Michael Addition to a Derivative of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Materials:
α,β-Unsaturated ketone (from Protocol 1) (1.0 eq)
Thiol (e.g., thiophenol) (1.1 eq)
Triethylamine (1.2 eq)
Dichloromethane (solvent)
Procedure:
Dissolve the α,β-unsaturated ketone in dichloromethane.
Add the thiol to the solution.
Add triethylamine dropwise to the reaction mixture at 0 °C.
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography.
Expected Outcome: Formation of the thioether adduct, which can serve as a precursor for further synthetic modifications.
Quantitative Data Summary (Hypothetical)
Since no experimental data is available for the target compound, the following table presents hypothetical data based on typical yields for similar reactions found in the literature for related compounds.
Reaction Type
Substrate
Reagent
Catalyst/Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Knoevenagel Condensation
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Benzaldehyde
Piperidine
Ethanol
Reflux
5
75-85
Michael Addition
α,β-Unsaturated Ketone
Thiophenol
Triethylamine
CH2Cl2
rt
10
80-90
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a potential workflow for the synthesis and subsequent derivatization of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Synthetic and derivatization workflow for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Conclusion
While direct experimental data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is currently unavailable in the public domain, its structural features suggest it could be a valuable and versatile reagent in organic synthesis. The protocols and workflows presented here are intended to serve as a starting point for researchers interested in exploring the chemistry of this compound. All proposed reactions require experimental validation and optimization. The rich chemistry of the 1,2,4-triazole nucleus and the reactivity imparted by the β-ketosulfone moiety make this an interesting target for further investigation, particularly in the fields of medicinal chemistry and materials science.
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
For Researchers, Scientists, and Drug Development Professionals Disclaimer: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a research chemical. The information provided is for laboratory research purposes only and not for h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a research chemical. The information provided is for laboratory research purposes only and not for human or veterinary use. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions.
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel heterocyclic compound featuring a 1,2,4-triazole ring linked to an acetone moiety via a sulfonyl group. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The inclusion of a sulfonyl group is also of significant medicinal interest, as this functional group is present in many drugs and is known to interact with biological targets through hydrogen bonding.[4][5] The acetone tail provides a potential site for further chemical modification.
These application notes provide an overview of the potential research applications of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and detailed protocols for its investigation as a potential antimicrobial, antifungal, and anticancer agent.
Potential Research Applications
Based on the extensive biological activities reported for structurally related 1,2,4-triazole and sulfonyl-containing compounds, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a candidate for investigation in the following areas:
Antimicrobial Agent: The 1,2,4-triazole scaffold is a core component of many antibacterial drugs.[6][7] Derivatives of 1,2,4-triazole have shown activity against both Gram-positive and Gram-negative bacteria.[6] The sulfonyl group may enhance this activity.[5]
Antifungal Agent: Triazole-based compounds, such as fluconazole and itraconazole, are prominent antifungal agents.[1] The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
Anticancer Agent: Various 1,2,4-triazole derivatives have demonstrated cytotoxic activity against different cancer cell lines.[1][3] The mechanism of action can vary, including enzyme inhibition and disruption of cellular signaling pathways.
Enzyme Inhibitor: The sulfonyl group is a key feature in many enzyme inhibitors, including carbonic anhydrase and protease inhibitors.[4][8] This compound could be screened against a panel of enzymes to identify potential targets.
Physicochemical Properties (Predicted)
Property
Predicted Value
Notes
Molecular Formula
C₅H₇N₃O₃S
Molecular Weight
189.19 g/mol
Appearance
Expected to be a solid at room temperature.
Based on similar heterocyclic sulfones.
Solubility
Expected to be soluble in DMSO and other polar organic solvents.
The polarity of the triazole ring and sulfonyl group suggests solubility in polar aprotic solvents. Aqueous solubility is likely to be low.
Stability
Stable under standard laboratory conditions.
Avoid strong oxidizing and reducing agents.
Experimental Protocols
In Vitro Antimicrobial Activity Screening
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone against a panel of bacteria using the broth microdilution method.
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.
Preparation of Bacterial Inoculum:
Culture the bacterial strains overnight in MHB at 37°C.
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Adjust the turbidity to match a 0.5 McFarland standard.
Serial Dilution in Microplate:
Add 100 µL of MHB to all wells of a 96-well plate.
Add 100 µL of the compound stock solution to the first well of a row and mix.
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.
Prepare a positive control (antibiotic) and a negative control (DMSO) in separate rows following the same dilution scheme.
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which contain only MHB).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
Compound
S. aureus MIC (µg/mL)
B. subtilis MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Ciprofloxacin (Positive Control)
In Vitro Antifungal Activity Screening
This protocol describes the determination of the MIC of the test compound against fungal strains using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Stock Solution and Dilutions: Follow the same procedure as for the antimicrobial assay to prepare a stock solution and serial dilutions of the test compound and controls in a 96-well plate, using RPMI-1640 as the diluent.
Fungal Inoculum Preparation:
For yeast-like fungi (C. albicans), prepare an inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI-1640.
For filamentous fungi (A. niger), prepare a spore suspension and adjust to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.
Inoculation: Add 100 µL of the fungal inoculum to each well.
Incubation: Incubate the plates at 35°C for 24-48 hours.
MIC Determination: The MIC is the lowest concentration that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.
Data Presentation:
Compound
C. albicans MIC (µg/mL)
A. niger MIC (µg/mL)
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Fluconazole (Positive Control)
In Vitro Anticancer Activity (MTT Assay)
This protocol measures the cytotoxic effect of the compound on a cancer cell line by quantifying the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Cancer cell line (e.g., MCF-7 - breast cancer, A549 - lung cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT solution (5 mg/mL in PBS)
DMSO
Positive control (e.g., Doxorubicin)
Sterile 96-well plates
Microplate reader
Protocol:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the test compound and positive control in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Abstract This document provides a summary of available information and potential applications for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Due to a lack of specific experimental data for this exact molecule...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This document provides a summary of available information and potential applications for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Due to a lack of specific experimental data for this exact molecule in the searched scientific literature, this report also includes information on structurally related 1,2,4-triazole derivatives to infer potential biological activities and guide future research. The 1,2,4-triazole nucleus is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities including antifungal, antibacterial, antiviral, and anticancer effects.[1][2][3]
Introduction to 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry.[4] Compounds containing this heterocycle are known to exhibit a broad spectrum of biological activities.[1][3] For instance, fluconazole and itraconazole are well-known antifungal drugs that feature the 1,2,4-triazole moiety.[1] The diverse biological profiles of these compounds have led to extensive research into the synthesis and evaluation of new 1,2,4-triazole derivatives.[2][4] The introduction of different substituents onto the triazole ring allows for the fine-tuning of their pharmacological properties.
Chemical Properties of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Structure: The molecule consists of a 1,2,4-triazole ring substituted with a sulfonylacetone group at the 3-position.
Solubility: The presence of the polar triazole ring and the sulfonyl and ketone groups suggests potential solubility in polar organic solvents. The solubility in aqueous solutions would depend on the overall polarity and potential for hydrogen bonding.
For comparison, the related compound 1H-1,2,4-triazole has a noted water solubility and is soluble in various alcohols and other organic solvents.[5]
Potential Biological Activities and Signaling Pathways
While no specific studies on the biological activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone were identified, the activities of related sulfonyl- and acetone-substituted triazoles suggest potential areas of investigation.
Derivatives of 1,2,4-triazole have shown significant antifungal activity .[6] For example, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which have a structural resemblance, exhibited potent activities against various pathogenic fungi.[6] The sulfone derivatives in that study, however, showed lower antifungal activity compared to the sulfide counterparts.[6]
Furthermore, various 1,2,4-triazole derivatives have demonstrated antimicrobial , anti-inflammatory , and antiviral properties.[1][7][8][9] The mechanism of action for many antimicrobial triazoles involves the inhibition of key enzymes in pathogens.[8] For instance, molecular docking studies suggest that some 1H-1,2,4-triazolyl derivatives may inhibit the MurB enzyme in bacteria and CYP51 in fungi.[8]
Given the structural features of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, it is plausible that it could interact with similar biological targets.
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of similar triazole compounds, a potential mechanism of action could involve the inhibition of enzymes crucial for pathogen survival.
Caption: Hypothesized inhibitory action on a key pathogen enzyme.
Experimental Protocols
As no specific experimental protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone are available, the following are general methodologies adapted from studies on similar 1,2,4-triazole derivatives that can be used as a starting point for research.
General Synthesis of Substituted 1,2,4-Triazoles
The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions. A common approach is the cyclization of thiosemicarbazide derivatives.[4] Another method involves the reaction of iminates with hydrazides, known as the Pinner strategy.[10] The synthesis of sulfonyl derivatives can be achieved by the oxidation of the corresponding thioethers.[2]
Workflow for a Generic Synthesis:
Caption: A potential synthetic workflow for the target compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
Materials:
Test compound: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
Prepare an inoculum of the microbial suspension adjusted to a standard concentration (e.g., 0.5 McFarland standard).
Add the microbial inoculum to each well containing the diluted compound.
Include positive (microbes in medium without compound) and negative (medium only) controls.
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from antimicrobial testing should be summarized in a clear, tabular format.
Microorganism
Strain ID
MIC (µg/mL) of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
MIC (µg/mL) of Control Drug (e.g., Fluconazole)
Candida albicans
ATCC 90028
Data to be determined
Data to be determined
Aspergillus niger
ATCC 16404
Data to be determined
Data to be determined
Staphylococcus aureus
ATCC 29213
Data to be determined
Data to be determined
Escherichia coli
ATCC 25922
Data to be determined
Data to be determined
Conclusion and Future Directions
While there is a lack of specific experimental data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for its investigation as a potential antimicrobial or antifungal agent. Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its biological activities. The protocols outlined in this document provide a framework for such studies. Further investigation into its mechanism of action, including enzyme inhibition assays and molecular modeling, would be crucial for its development as a potential therapeutic agent.
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl) Derivatives in Medicinal Chemistry
Introduction The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of clinically important drugs.[1][2] The incorporation of a sulfonyl or sulfonamide moiety at various positions on the triazole ring has been...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The 1,2,4-triazole nucleus is a key pharmacophore in a wide array of clinically important drugs.[1][2] The incorporation of a sulfonyl or sulfonamide moiety at various positions on the triazole ring has been shown to impart a diverse range of biological activities.[1][3] This class of compounds has garnered significant interest in medicinal chemistry due to its potential as antifungal, antibacterial, antiviral, and anticancer agents.[3][4][5] The sulfonyl group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets, thereby modulating the pharmacological profile of the parent triazole scaffold.
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, 1-(1H-1,2,4-triazol-3-ylsulfonyl) derivatives are being explored for several therapeutic applications:
Antiviral Agents: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives have demonstrated selective inhibitory activity against the Yellow Fever Virus (YFV).[4] These compounds represent a promising starting point for the development of novel therapeutics for this acute viral disease.[4]
Antifungal and Antibacterial Agents: Sulfonamide-1,2,4-triazole derivatives have shown significant in vitro antifungal activity against various micromycetes.[1][3] Additionally, various sulfur derivatives of 1,2,4-triazole have been investigated for their antibacterial properties.[6][7]
Anticancer Agents: The 1,2,4-triazole scaffold is present in several established anticancer drugs.[5] The introduction of a sulfonyl group can lead to novel derivatives with potential cytotoxic activity against various cancer cell lines.[5]
Anti-inflammatory Agents: Some studies have explored 1,2,4-triazole derivatives for their anti-inflammatory properties.[8]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative 1-sulfonyl-1H-1,2,4-triazole and sulfonamide-1,2,4-triazole derivatives.
Table 1: Antiviral Activity of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine Derivatives against Yellow Fever Virus (YFV) [4]
Table 2: In Vitro Antifungal Activity of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones [3]
Compound
Micromycete Strain
MIC (µmol/mL)
Derivative with N-dimethylsulfamoyl group
Various strains
0.01 - 0.27
Bifonazole (Reference)
Various strains
> 0.27
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: General Synthesis of 1-Sulfonyl-3-amino-1H-1,2,4-triazoles[4]
This protocol describes a general method for the synthesis of N-substituted 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which can be adapted for the synthesis of other derivatives.
Materials:
Substituted phenyl-1H-1,2,4-triazole-3,5-diamine
Substituted benzenesulfonyl chloride or naphthalenesulfonyl chloride
Pyridine
Water
Standard laboratory glassware and stirring equipment
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
Suspend the substituted phenyl-1H-1,2,4-triazole-3,5-diamine (1.0 equivalent) in pyridine (5 mL).
To this suspension, add the substituted benzenesulfonyl chloride or naphthalenesulfonyl chloride (1.0–1.2 equivalents).
Stir the reaction mixture at room temperature overnight (approximately 12 hours).
After completion of the reaction (monitored by TLC), dilute the mixture with water.
Store the aqueous mixture in a refrigerator at 4 °C for 6–24 hours to facilitate precipitation.
Filter the resulting precipitate and wash with cold water.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the final 1-sulfonyl-3-amino-1H-1,2,4-triazole derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis).
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles.
Protocol 2: In Vitro Antiviral Activity Assay (Yellow Fever Virus)[4]
This protocol outlines a cell-based assay to determine the antiviral efficacy of test compounds against the Yellow Fever Virus.
Materials:
Vero cells (or another susceptible cell line)
Yellow Fever Virus (YFV) stock
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Plate reader for luminescence or absorbance measurement
Procedure:
Cell Plating: Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Infection and Treatment:
For antiviral activity (EC₅₀ determination), infect the cells with YFV at a pre-determined multiplicity of infection (MOI).
Immediately after infection, add the serially diluted test compounds to the respective wells.
Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells with compound (toxicity control), and uninfected cells without compound (cell control).
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for a period that allows for viral replication and cytopathic effect (CPE) development (e.g., 48-72 hours).
Cytotoxicity Assessment (CC₅₀ determination): In a parallel plate with uninfected cells, add the same serial dilutions of the test compounds to determine their effect on cell viability.
Quantification of Viral Activity and Cell Viability: After the incubation period, measure cell viability in both the antiviral and cytotoxicity plates using a suitable assay (e.g., CellTiter-Glo®).
Data Analysis:
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
Plot the dose-response curves for both antiviral activity and cytotoxicity.
Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
Diagram 2: Antiviral Assay Workflow
Caption: Workflow for the in vitro antiviral activity assay against Yellow Fever Virus.
Potential Mechanism of Action
The precise mechanism of action for antiviral 1-sulfonyl-1H-1,2,4-triazoles is still under investigation. However, for many antiviral compounds, the mechanism involves the inhibition of key viral enzymes or proteins essential for replication. For YFV, a member of the Flaviviridae family, potential targets include the viral protease (NS2B/NS3), helicase, or RNA-dependent RNA polymerase (NS5).
Diagram 3: Potential Antiviral Mechanism of Action
Caption: Postulated mechanism of action for antiviral 1-sulfonyl-1H-1,2,4-triazole derivatives.
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel compound belonging to the triazole class of chemicals, which are of significant interest in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel compound belonging to the triazole class of chemicals, which are of significant interest in agrochemical research. Triazole derivatives are known for their broad spectrum of biological activities, including fungicidal and herbicidal properties.[1][2][3] This document provides detailed application notes on the potential use of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a herbicide, focusing on its putative mechanism of action as a protoporphyrinogen oxidase (PPO) inhibitor. Furthermore, it outlines comprehensive experimental protocols for its synthesis, and the evaluation of its herbicidal efficacy and crop safety.
Application Notes
Potential Herbicidal Activity
Compounds structurally related to 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, particularly those containing a triazole or triazolinone scaffold, have demonstrated significant herbicidal effects.[4] These compounds often act by inhibiting key enzymes in the biosynthetic pathways of plants.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
A primary and well-documented mechanism of action for many triazole-based herbicides is the inhibition of protoporphyrinogen oxidase (PPO), also known as Protox.[5][6][7][8][9] PPO is a critical enzyme in the biosynthesis of both chlorophyll and heme.[5][7]
The proposed mechanism of action for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, based on its structural class, is as follows:
Inhibition of PPO: The compound is believed to competitively inhibit the PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.[6][8]
Accumulation of Protoporphyrinogen IX: This enzymatic block leads to the accumulation of protoporphyrinogen IX in the cytoplasm of plant cells.[6]
Oxidation and Generation of Reactive Oxygen Species (ROS): The excess protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by other cellular enzymes. Protoporphyrin IX is a potent photosensitizer.[7][8] In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species (ROS).[8][9]
Cellular Damage: The generated ROS cause rapid peroxidation of lipids in cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[6][9] This manifests as necrosis and wilting of the treated plant tissues.[7]
Data Presentation
Due to the novelty of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, specific quantitative data from extensive field or laboratory studies are not yet publicly available. However, the following table provides a template for summarizing key efficacy data that should be generated during its evaluation.
Compound
Target Weed Species
Assay Type
Growth Stage
Application Rate (g a.i./ha)
Inhibition (%)
IC50 (µM)
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Amaranthus retroflexus
Post-emergence
2-3 leaf
75
95
Data to be determined
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Echinochloa crus-galli
Post-emergence
2-3 leaf
75
80
Data to be determined
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Brassica napus
Pre-emergence
N/A
150
98
Data to be determined
Commercial Standard (e.g., Flumetsulam)
Amaranthus retroflexus
Post-emergence
2-3 leaf
75
92
Known Value
Commercial Standard (e.g., Flumetsulam)
Echinochloa crus-galli
Post-emergence
2-3 leaf
75
85
Known Value
Commercial Standard (e.g., Flumetsulam)
Brassica napus
Pre-emergence
N/A
150
99
Known Value
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, based on standard methodologies for similar compounds.
Protocol 1: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This protocol is a hypothetical synthetic route.
Step 1: Synthesis of 3-mercapto-1H-1,2,4-triazole. This can be achieved by reacting thiocarbohydrazide with formic acid.
Step 2: Oxidation to 1H-1,2,4-triazole-3-sulfonyl chloride. The synthesized 3-mercapto-1H-1,2,4-triazole is oxidized using an oxidizing agent like chlorine in an acidic medium to yield the sulfonyl chloride.
Step 3: Sulfonylation of Acetone. 1H-1,2,4-triazole-3-sulfonyl chloride is reacted with the enolate of acetone in an appropriate aprotic solvent (e.g., tetrahydrofuran) at low temperature to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Purification and Characterization. The final product should be purified using column chromatography or recrystallization. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
Protocol 2: In Vitro PPO Inhibition Assay
Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., etiolated barley seedlings).
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).
Inhibitor Preparation: Prepare a stock solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in DMSO and make serial dilutions.
Assay Procedure:
In a 96-well plate, add the enzyme preparation, assay buffer, and different concentrations of the test compound.
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX at an excitation wavelength of 405 nm and an emission wavelength of 630 nm.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Soil Preparation: Use a standardized soil mix in pots.
Planting: Sow seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Brassica napus) at a specified depth.
Herbicide Application: Prepare a solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone at different concentrations. Spray the soil surface evenly with the herbicide solution at a defined application rate (e.g., 75 g a.i./ha and 150 g a.i./ha).[10]
Incubation: Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed emergence and growth inhibition compared to an untreated control.
Post-emergence Herbicidal Activity:
Plant Growth: Grow various weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).[11]
Herbicide Application: Spray the foliage of the plants with a solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone at different concentrations.[11]
Incubation: Return the pots to the greenhouse.
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) and calculate the percentage of growth inhibition relative to an untreated control.
Protocol 4: Crop Safety Evaluation
Crop Planting: Plant seeds of important crops (e.g., corn, soybean, wheat, rice) in pots.[11]
Growth: Allow the crops to grow to a specific stage (e.g., 2-4 leaf stage for post-emergence testing).
Herbicide Application: Apply 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone at various rates, including the effective use rate and 2-4 times the effective rate, to assess the margin of safety.
Evaluation: After 15-20 days, visually assess any phytotoxic effects on the crops, such as stunting, discoloration, or malformation, compared to untreated control plants.[11]
Visualizations
Caption: PPO Inhibition Pathway by 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Caption: Experimental Workflow for Agrochemical Evaluation.
safe handling and storage procedures for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following guidelines are based on the known hazards of its structural components, 1,2,4-triazole an...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following guidelines are based on the known hazards of its structural components, 1,2,4-triazole and acetone, and general principles of laboratory safety for sulfonyl-containing compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a chemical compound that integrates a 1,2,4-triazole ring, a sulfonyl group, and an acetone moiety. The 1,2,4-triazole nucleus is a common feature in many pharmacologically active compounds. The sulfonyl group can influence the compound's chemical reactivity and biological activity. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in a research and development setting.
Hazard Assessment
Based on its structural components, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is presumed to present the following hazards. A definitive hazard profile would require experimental toxicological studies.
Table 1: Postulated Hazard Identification
Hazard Classification
Description
Acute Toxicity (Oral, Dermal, Inhalation)
Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on the general toxicity of many organic nitrogen and sulfur compounds.
While the triazole moiety is not highly flammable, the acetone component suggests the compound may be flammable.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.
Table 2: Required Personal Protective Equipment
PPE Category
Specification
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
Body Protection
A flame-retardant lab coat.
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential to minimize exposure and ensure a safe working environment.
4.1. General Handling Workflow
The following diagram outlines the general workflow for handling 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
determining dosage of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone for in vitro assays
Disclaimer: The following application notes and protocols are provided as a general guideline for the in vitro characterization of a novel chemical entity, herein referred to as 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone....
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following application notes and protocols are provided as a general guideline for the in vitro characterization of a novel chemical entity, herein referred to as 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. Due to the limited specific information available for this compound, the proposed mechanism of action and signaling pathways are hypothetical and based on the known biological activities of related 1,2,4-triazole derivatives.[1][2][3][4][5][6] Researchers should perform their own initial validation and optimization.
Introduction
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel synthetic compound belonging to the 1,2,4-triazole class of heterocyclic compounds. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5] These application notes provide a framework for determining the appropriate dosage of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone for various in vitro assays and include detailed protocols for cell viability and enzyme inhibition studies.
Hypothetical Mechanism of Action
Based on the structure-activity relationships of similar compounds, it is hypothesized that 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone may act as an inhibitor of a key cellular kinase involved in cell proliferation and survival signaling pathways. Many small molecule kinase inhibitors target the ATP-binding site of the enzyme, and the triazole moiety can be instrumental in forming hydrogen bonds within this pocket. The sulfonylacetone group may contribute to the specificity and potency of this interaction.
Determining In Vitro Dosage: An Overview
The determination of an appropriate dosage for in vitro assays is a critical first step in characterizing a new compound. The goal is to identify a concentration range that elicits a biological response without causing non-specific cytotoxicity. This typically involves a tiered approach, starting with a broad concentration range and narrowing down to a more defined dose-response curve.
Caption: Experimental workflow for determining in vitro dosage.
Data Presentation: Dosage Determination
The following tables present hypothetical data for determining the effective concentration of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in common in vitro assays.
Table 2: Dose-Response and IC50 Determination in a Cancer Cell Line (e.g., HeLa)
Concentration (µM)
% Inhibition
1.25
10.2
2.5
24.8
5
48.9
10
70.3
20
85.6
40
95.1
Calculated IC50
5.1 µM
Table 3: Dose-Response and IC50 for a Target Kinase Inhibition Assay
Concentration (nM)
% Kinase Activity
% Inhibition
0 (Vehicle Control)
100
0
10
90.5
9.5
50
75.2
24.8
100
51.3
48.7
250
22.8
77.2
500
8.9
91.1
Calculated IC50
102 nM
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multi-well spectrophotometer
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight at 37°C, 5% CO2.[9]
Compound Preparation: Prepare a 2X concentrated serial dilution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in serum-free medium.
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[7][8]
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Generic Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone on a specific enzyme.[10][11] The specific substrate, buffer conditions, and detection method will depend on the enzyme being studied.
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Target enzyme
Enzyme-specific substrate
Assay buffer
96-well assay plate (e.g., black plate for fluorescence assays)
Detection reagent (if required)
Multi-mode plate reader
Procedure:
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in the appropriate assay buffer.
Pre-incubation: In a 96-well plate, add the test compound at various concentrations and the enzyme. Include positive (no inhibitor) and negative (no enzyme) controls. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
Reaction Incubation: Incubate the plate for a specific time, allowing the reaction to proceed within the linear range.
Reaction Termination (if necessary): Stop the reaction using a stop solution, if required by the assay format.
Signal Detection: Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the positive control. Plot the dose-response curve and determine the IC50 value.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, leading to an anti-proliferative effect.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the potential utility of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as an enzyme inhibito...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential utility of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as an enzyme inhibitor. While specific inhibitory data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of structurally related 1,2,4-triazole and sulfonyl-containing compounds to propose potential enzyme targets and detailed protocols for assessing its inhibitory effects. The provided methodologies are intended to serve as a foundational guide for researchers initiating investigations into the enzymatic inhibition profile of this compound.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antimicrobial, and antiviral properties. Compounds incorporating a sulfonyl group are also of significant interest in medicinal chemistry, often targeting enzymes such as carbonic anhydrases and proteases. The combination of these two functional groups in 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone suggests its potential as a modulator of enzyme activity. Based on the inhibitory profiles of analogous compounds, potential enzyme targets for this molecule could include, but are not limited to, carbonic anhydrases, α-glucosidase, acetylcholinesterase (AChE), and urease.[1][2][3]
Potential Enzyme Targets and Rationale
Based on structure-activity relationship (SAR) studies of similar 1,2,4-triazole-sulfonyl derivatives, the following enzymes are proposed as potential targets for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Table 1: Potential Enzyme Targets and Rationale for Inhibition
Enzyme Target
Rationale for Potential Inhibition
Key Structural Features
Carbonic Anhydrases (CAs)
Sulfonamide-containing compounds are classic inhibitors of CAs. The sulfonyl group can coordinate to the zinc ion in the enzyme's active site.
The presence of the sulfonyl group is critical for interaction with the active site zinc ion.[4]
α-Glucosidase
Various 1,2,4-triazole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a role in carbohydrate metabolism regulation.[1][2]
The triazole ring and its substituents can interact with the enzyme's active site residues.
Acetylcholinesterase (AChE)
Some azinane-triazole-based derivatives have shown effective inhibition of AChE, indicating potential applications in neurodegenerative disease research.[1]
The overall molecular shape and electrostatic potential are important for fitting into the active site gorge of AChE.
Urease
Triazole-bearing analogues have been identified as urease inhibitors.
The heterocyclic ring system can interact with the nickel ions in the urease active site.[1]
Experimental Protocols
The following protocols provide a generalized framework for evaluating the enzyme inhibitory potential of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. It is crucial to optimize these protocols for each specific enzyme and experimental setup.
General Enzyme Inhibition Assay Protocol
This protocol outlines the fundamental steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
Target enzyme
Substrate specific to the enzyme
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (dissolved in a suitable solvent, e.g., DMSO)
Positive control inhibitor (known inhibitor of the target enzyme)
96-well microplate
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Serially dilute the test compound and positive control to obtain a range of concentrations.
Assay Setup: In a 96-well plate, add the following to each well:
Assay buffer
Test compound or positive control at various concentrations (or solvent for the control)
Enzyme solution
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
General Workflow for Enzyme Inhibition Assay.
Specific Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is adapted for assessing the inhibition of human carbonic anhydrase (hCA) isoforms, which are known targets for sulfonamide-based inhibitors.[4]
Materials:
Purified human carbonic anhydrase (e.g., hCA I or hCA II)
p-Nitrophenyl acetate (pNPA) as substrate
Tris-HCl buffer (pH 7.4)
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Acetazolamide (positive control)
96-well UV-transparent microplate
Spectrophotometer
Procedure:
Reagent Preparation:
Prepare a stock solution of hCA in Tris-HCl buffer.
Prepare a stock solution of pNPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.
Prepare serial dilutions of the test compound and acetazolamide in a solution containing a small percentage of DMSO.
Assay Setup: To each well of a 96-well plate, add:
Tris-HCl buffer
Test compound or acetazolamide at various concentrations
hCA solution
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
Reaction Initiation: Add the pNPA solution to each well. The final volume should be consistent across all wells.
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, p-nitrophenol, absorbs at this wavelength.
Data Analysis:
Determine the rate of p-nitrophenol formation from the linear portion of the absorbance vs. time plot.
Calculate the percentage of inhibition for each inhibitor concentration.
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Data Presentation
All quantitative data should be summarized in a clear and structured format.
Table 2: Example of IC50 Data Summary for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Enzyme Target
Test Compound IC50 (µM)
Positive Control
Positive Control IC50 (µM)
hCA I
Experimental Value
Acetazolamide
Literature/Experimental Value
hCA II
Experimental Value
Acetazolamide
Literature/Experimental Value
α-Glucosidase
Experimental Value
Acarbose
Literature/Experimental Value
AChE
Experimental Value
Donepezil
Literature/Experimental Value
Urease
Experimental Value
Thiourea
Literature/Experimental Value
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Signaling Pathway and Logical Relationships
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of a key enzyme, for instance, a kinase involved in a cancer-related pathway. While the specific pathway affected by 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is unknown, this serves as a conceptual model.
Hypothetical Inhibition of a Kinase Signaling Pathway.
Conclusion
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone represents a compound of interest for enzyme inhibition studies due to its structural motifs. The provided application notes and protocols offer a starting point for researchers to explore its biological activity. It is imperative to perform detailed experimental validation to identify the specific enzyme targets, determine the mechanism of inhibition, and elucidate the structure-activity relationships. The methodologies outlined herein provide a robust framework for such investigations, paving the way for the potential development of novel therapeutic agents.
Synthesis of Novel Derivatives from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 1-(1H-1,2,4-triazol-3...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This starting material possesses a reactive β-ketosulfone moiety, making it a versatile precursor for the generation of a diverse range of heterocyclic and acyclic compounds with potential therapeutic applications. The protocols outlined below describe key chemical transformations, including Knoevenagel condensation, Mannich reaction, and the synthesis of pyrazole and isoxazole derivatives.
Application Note 1: Synthesis of α,β-Unsaturated Ketone Derivatives via Knoevenagel Condensation
Introduction:
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation. In the context of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, the active methylene group, flanked by the sulfonyl and carbonyl groups, can readily undergo condensation with various aldehydes. This reaction leads to the formation of α,β-unsaturated ketones, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. The presence of the 1,2,4-triazole and sulfonyl moieties in the final product may enhance these biological effects.
Potential Applications:
Derivatives synthesized through this method can be screened for a variety of biological activities. Given that α,β-unsaturated ketones are known to exhibit antifungal and antibacterial properties, these novel compounds are promising candidates for the development of new antimicrobial agents.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated ketone derivatives from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and various aromatic aldehydes.
In a round-bottom flask, dissolve 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (1.0 eq.) and the selected aromatic aldehyde (1.1 eq.) in ethanol.
To this solution, add a catalytic amount of piperidine (0.1 eq.).
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexane).
Introduction:
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The active methylene group in 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone can participate in this reaction to yield Mannich bases. These β-amino ketones are valuable synthetic intermediates and are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The incorporation of a 1,2,4-triazole moiety can further enhance the biological profile of these molecules.
Potential Applications:
The synthesized Mannich bases are promising candidates for antimicrobial drug discovery. They can be screened against a panel of bacterial and fungal strains to assess their efficacy.
Experimental Protocol: Mannich Reaction
Objective: To synthesize Mannich bases from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, formaldehyde, and various secondary amines.
Application Note 3: Synthesis of Pyrazole Derivatives
Introduction:
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketosulfones, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[2] Starting from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, novel pyrazole derivatives can be synthesized, which may exhibit enhanced or novel biological activities due to the presence of the triazolylsulfonyl moiety.
Potential Applications:
The synthesized pyrazole derivatives are excellent candidates for screening as antifungal and antibacterial agents. The combination of the triazole and pyrazole pharmacophores may lead to compounds with potent antimicrobial activity.
Experimental Protocol: Pyrazole Synthesis
Objective: To synthesize pyrazole derivatives from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and hydrazine hydrate.
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Hydrazine hydrate
Ethanol
Glacial Acetic Acid (catalytic amount)
Procedure:
Dissolve 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (1.0 eq.) in ethanol in a round-bottom flask.
Add hydrazine hydrate (1.2 eq.) and a catalytic amount of glacial acetic acid to the solution.
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure pyrazole derivative.
Application Note 4: Synthesis of Isoxazole Derivatives
Introduction:
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are prevalent in many biologically active compounds and serve as important intermediates in organic synthesis. The reaction of β-dicarbonyl compounds with hydroxylamine is a common method for isoxazole synthesis. By using 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a β-dicarbonyl equivalent, novel isoxazole derivatives can be prepared. These compounds, bearing a triazole moiety, are of interest for their potential pharmacological activities.
Potential Applications:
The synthesized isoxazole derivatives can be evaluated for their antibacterial and antifungal properties. The unique combination of the triazole and isoxazole rings may result in compounds with significant antimicrobial efficacy.
Experimental Protocol: Isoxazole Synthesis
Objective: To synthesize isoxazole derivatives from 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and hydroxylamine hydrochloride.
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Hydroxylamine hydrochloride
Sodium acetate
Ethanol
Procedure:
In a round-bottom flask, dissolve 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.
Add sodium acetate (1.5 eq.) to the mixture.
Reflux the reaction mixture for 6-8 hours. Monitor the progress by TLC.
After cooling to room temperature, filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure isoxazole derivative.
The Role of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Specific Reaction Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Initial Assessment: Extensive literature and database searches did not yield specific information, experimental protocols, or defined reaction pathways for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Extensive literature and database searches did not yield specific information, experimental protocols, or defined reaction pathways for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone . This suggests that it may be a novel, yet to be synthesized, or sparsely documented chemical entity.
This document, therefore, provides a detailed theoretical framework based on the known reactivity of the constituent functional groups: the 1,2,4-triazole ring, the sulfonyl group, and the acetone moiety. The application notes and protocols are predictive and designed to guide researchers in the potential synthesis and application of this compound.
Theoretical Application Notes
The unique combination of a triazole ring, a sulfonyl group, and a reactive ketone functionality in 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone suggests its potential utility in several areas of synthetic and medicinal chemistry.
1. Potential as a Building Block in Heterocyclic Synthesis:
The reactive methylene protons adjacent to the sulfonyl and carbonyl groups make this compound a potential precursor for the synthesis of more complex heterocyclic systems. The acidic nature of these protons would allow for facile deprotonation and subsequent reaction with various electrophiles.
2. Candidate for Bioorthogonal Chemistry:
The triazole moiety is a well-established component in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). If appropriately functionalized, this compound could serve as a valuable reagent in bioconjugation and labeling studies.
3. Precursor for Bioactive Molecules:
The 1,2,4-triazole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3][4] The sulfonyl group can act as a key pharmacophore, enhancing binding to biological targets. Therefore, derivatives of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone are promising candidates for drug discovery programs.
Proposed Reaction Pathways and Experimental Protocols
The following sections outline hypothetical reaction pathways and detailed experimental protocols for the synthesis and potential reactions of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone . These are based on established chemical principles and analogous reactions found in the literature for related compounds.
Proposed Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
The synthesis can be envisioned through a multi-step process starting from 1H-1,2,4-triazole-3-thiol.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Experimental Protocol: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride (Intermediate)
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in glacial acetic acid.
Chlorination: Cool the suspension to 0 °C in an ice bath. Bubble chlorine gas through the solution while maintaining the temperature below 5 °C. Alternatively, add a solution of a chlorinating agent like sodium hypochlorite (bleach) dropwise.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 1H-1,2,4-triazole-3-sulfonyl chloride.
Experimental Protocol: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 equivalents) dropwise to generate the lithium enolate of acetone.
Sulfonylation: Dissolve 1H-1,2,4-triazole-3-sulfonyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Knoevenagel Condensation
The activated methylene group in the target compound should readily undergo Knoevenagel condensation with aldehydes and ketones.
Reaction Setup: Dissolve 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in ethanol.
Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure.
Purification: Recrystallize the solid product or purify by column chromatography.
Quantitative Data Summary (Hypothetical)
Since no experimental data is available, the following table presents hypothetical yields for the proposed reactions, which can be used as a benchmark for future experimental work.
While 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not a well-documented compound, its structure suggests significant potential in synthetic and medicinal chemistry. The proposed synthetic routes and reaction pathways provide a solid foundation for researchers to begin exploring the chemistry of this molecule. Future work should focus on the successful synthesis and characterization of this compound, followed by an investigation of its reactivity and biological activity. The protocols provided herein are intended as a starting point and may require optimization.
Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis y...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 1H-1,2,4-triazole-3-sulfonyl chloride. The second step is the sulfonylation of acetone with this intermediate, typically under basic conditions to facilitate the formation of an acetone enolate.
Q2: What are the most critical factors influencing the overall yield?
A2: The most critical factors include the purity of the starting materials and the sulfonyl chloride intermediate, the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. Controlling these parameters is essential to minimize side reactions and maximize product formation.
Q3: What are the common side reactions in this synthesis?
A3: A primary side reaction is the di-sulfonylation of acetone, resulting in a bissulfonylated by-product.[1][2] Other potential side reactions include the hydrolysis of the sulfonyl chloride intermediate and self-condensation of acetone. The formation of the 1,2,4-triazole ring itself can also present challenges, with potential for isomer formation depending on the chosen synthetic route.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or acetone). Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Technical Support Center: Purification of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1H...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
The purification of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone can present several challenges stemming from its chemical structure, which includes a polar 1,2,4-triazole ring, a sulfonyl group, and a reactive acetone moiety. Potential difficulties include:
Compound Instability: The presence of the acetone group can lead to degradation under harsh pH or temperature conditions.
Solubility Issues: The molecule's polarity can make finding a suitable single solvent for recrystallization difficult.
Co-eluting Impurities: Structurally similar impurities may be challenging to separate using standard chromatographic methods.
Tautomerism: The 1H-1,2,4-triazole ring can exist in different tautomeric forms, which may complicate analysis and separation.
Q2: What are the most common impurities encountered during the synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
While specific impurities will depend on the synthetic route, common contaminants may include:
Unreacted starting materials.
Byproducts from the formation of the sulfonyl group.
Products of side reactions involving the acetone functional group, such as aldol condensation products.
Positional isomers of the triazole ring formed during its synthesis.[1]
Q3: Which analytical techniques are recommended for assessing the purity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
To accurately determine the purity of your compound, a combination of the following techniques is recommended:
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and identifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product mixture.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Potential Cause
Troubleshooting Steps
Compound Degradation
- Avoid high temperatures during purification. - Maintain a neutral pH throughout the purification process. - Use milder purification techniques if possible.
Loss During Recrystallization
- Optimize the solvent system for recrystallization. - Cool the solution slowly to maximize crystal formation. - Minimize the volume of solvent used.
Incomplete Elution from Chromatography Column
- Adjust the polarity of the mobile phase to ensure complete elution. - Consider using a different stationary phase.
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause
Troubleshooting Steps
Co-eluting Impurities
- Optimize the mobile phase gradient for better separation. - Try a different stationary phase (e.g., reverse-phase if normal-phase was used). - Consider preparative HPLC for difficult separations.
Compound Streaking on TLC/Column
- Ensure the compound is fully dissolved in the loading solvent. - Add a small amount of a more polar solvent to the mobile phase to improve peak shape.
Issue 3: Difficulty with Recrystallization
Potential Cause
Troubleshooting Steps
Oiling Out
- Use a solvent pair for recrystallization. Dissolve the compound in a good solvent and add a poor solvent dropwise until turbidity persists. - Ensure the cooling process is slow.
No Crystal Formation
- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. - Concentrate the solution and allow it to cool slowly again.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent.
Dissolution: In a flask, add the minimum amount of the hot "good" solvent to the crude product to dissolve it completely.
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
Crystallization:
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Solvent Pair: Add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool as described above.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity.
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities (a retention factor, Rf, of 0.2-0.4 for the target compound is often ideal). Common eluents include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Researchers can use the following table to summarize their purification results for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Purification Method
Starting Material (mg)
Purified Product (mg)
Yield (%)
Purity (by HPLC, %)
Observations
Recrystallization
Column Chromatography
Preparative HPLC
Visualizations
Caption: General experimental workflow for the purification and analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Caption: A troubleshooting flowchart for the purification of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Technical Support Center: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and de...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and degradation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
A1: Based on its chemical structure, which contains a sulfonylurea-like linkage and a 1,2,4-triazole ring, the primary degradation pathways are expected to be hydrolysis and photolysis. Microbial degradation can also contribute to its breakdown in non-sterile environments.
Hydrolysis: The sulfonylurea bridge is susceptible to cleavage, particularly under acidic or basic conditions.[1][2][3] This chemical hydrolysis is a major degradation route for sulfonylurea-based compounds.[2] The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]
Photolysis: Triazole compounds can undergo photodegradation upon exposure to light.[4][5] This process may involve reactions with hydroxyl radicals and can lead to the transformation of the triazole ring.[4]
Microbial Degradation: In environments containing microorganisms, such as soil or certain buffer solutions, biodegradation of the 1H-1,2,4-triazole ring can occur through oxidative pathways and ring cleavage.[6][7][8]
Q2: How does pH affect the stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in aqueous solutions?
A2: The stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is highly pH-dependent. Similar to sulfonylurea herbicides, it is expected to be most stable under neutral pH conditions and degrade more rapidly in acidic or alkaline solutions.[2][3] Acid-catalyzed cleavage and base-catalyzed contraction or rearrangement of the sulfonylurea linkage are the primary mechanisms of hydrolytic degradation.[1]
Q3: What are the expected degradation products of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
A3: The degradation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is anticipated to yield two primary types of products resulting from the cleavage of the sulfonylurea bridge: a triazole-containing moiety and a sulfonamide derivative. Specifically, cleavage of the sulfonylurea bridge would likely produce 1H-1,2,4-triazol-3-amine and a sulfonamide derived from the acetone portion. Further degradation of the triazole ring could lead to smaller molecules.[1]
Q4: Is 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone sensitive to light?
A4: Yes, compounds containing a triazole ring are often susceptible to photodegradation.[4][5] It is recommended to protect solutions of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone from light, especially during long-term storage or prolonged experiments, to prevent the formation of photodegradation products.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone should be stored as a solid in a cool, dry, and dark place. Solutions should be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C), protected from light, and maintained at a neutral pH.
Troubleshooting Guides
Issue
Possible Cause
Troubleshooting Steps
Inconsistent analytical results (e.g., variable peak areas in HPLC).
Degradation of the compound in solution due to inappropriate pH or exposure to light.
1. Ensure the pH of your solvent or buffer is near neutral (pH 7).2. Prepare solutions fresh before use.3. Protect solutions from light by using amber vials or covering them with aluminum foil.4. Analyze samples promptly after preparation.
Appearance of unexpected peaks in chromatograms over time.
Formation of degradation products.
1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Co-inject samples with standards of suspected degradation products for confirmation.3. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Loss of compound potency or activity in biological assays.
Degradation of the active pharmaceutical ingredient (API).
1. Verify the purity of the compound before use with a suitable analytical method (e.g., HPLC-UV).2. Review storage conditions of both the solid compound and prepared solutions.3. Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions.
Precipitation of the compound from solution.
Poor solubility at the working pH or formation of insoluble degradation products.
1. Check the solubility of the compound at the desired pH and concentration.2. Consider using a co-solvent if solubility is an issue.3. If precipitation occurs over time, it may be due to the formation of less soluble degradation products. Analyze the precipitate to identify its composition.
Data Presentation
Table 1: Hypothetical pH-Dependent Hydrolysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone at 25°C
pH
Half-life (t½) in days
Degradation Rate Constant (k) (day⁻¹)
3
15
0.0462
5
50
0.0139
7
> 100
< 0.0069
9
20
0.0347
11
5
0.1386
Note: This data is illustrative and based on the general behavior of sulfonylurea compounds.[1][9]
Table 2: Hypothetical Photodegradation of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Aqueous Solution (pH 7) under Simulated Sunlight
Exposure Time (hours)
Remaining Compound (%)
0
100
6
85
12
72
24
55
48
30
Note: This data is illustrative and based on the general behavior of triazole-containing compounds.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone under acidic, basic, and neutral hydrolytic conditions.[11][12]
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
Purified water (HPLC grade)
pH meter
HPLC system with UV detector
Method:
Prepare a stock solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
For each condition, add a small aliquot of the stock solution to 0.1 M HCl, purified water (neutral), and 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
At each time point, withdraw an aliquot, neutralize it if necessary (acidic solution with NaOH, basic solution with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the impact of light on the stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.[11][12]
Materials:
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Purified water (HPLC grade) or a suitable solvent
Photostability chamber with a light source conforming to ICH Q1B guidelines
Control samples protected from light (e.g., wrapped in aluminum foil)
HPLC system with UV detector
Method:
Prepare a solution of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in purified water or a suitable solvent at a concentration of approximately 100 µg/mL.
Place the solution in a transparent container inside a photostability chamber.
Expose the sample to a specified light intensity for a defined duration (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
Simultaneously, keep a control sample at the same temperature but protected from light.
At appropriate time intervals, withdraw aliquots from both the exposed and control samples.
Analyze the samples by a validated stability-indicating HPLC method to compare the degradation profiles and identify any photodegradants.
Visualizations
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-1,2,4-triazol-3-ylsulf...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
The most common synthetic route is a two-step process:
S-alkylation: Nucleophilic substitution of 1H-1,2,4-triazole-3-thiol with chloroacetone to yield the intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone.
Oxidation: Selective oxidation of the thioether intermediate to the desired sulfone product.
Q2: What are the most common side-products observed in this synthesis?
The primary side-products encountered are:
N-Alkylated Isomers: Alkylation can occur on the nitrogen atoms of the triazole ring, leading to isomeric thioether intermediates and, subsequently, isomeric sulfone products.
Sulfoxide Intermediate: Incomplete oxidation of the thioether will result in the presence of 1-(1H-1,2,4-triazol-3-ylsulfinyl)acetone.
Unreacted Starting Materials: Residual 1H-1,2,4-triazole-3-thiol or chloroacetone.
Over-oxidation Products: Harsh oxidation conditions may lead to degradation of the desired product.
Q3: How can I distinguish between the desired S-alkylated product and the N-alkylated isomers?
Spectroscopic methods are essential for distinguishing between these isomers.
¹H NMR: The chemical shift of the methylene protons adjacent to the sulfur or nitrogen will be different.
¹³C NMR: The chemical shift of the carbon atom of the methylene group and the carbons of the triazole ring will differ between S- and N-alkylated products.
HMBC and HSQC (2D NMR): These techniques can definitively establish the connectivity between the acetone moiety and the triazole ring.
Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
Thin Layer Chromatography (TLC): Useful for rapid monitoring of the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, determining the purity of the final product, and quantifying impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main product and any impurities, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and identification of isomeric impurities.
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the sulfonyl group (strong absorption around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the carbonyl group (around 1715 cm⁻¹).
Troubleshooting Guides
Problem 1: Low yield of the desired S-alkylated intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone, with a significant amount of N-alkylated isomers.
Potential Cause
Suggested Solution
Inappropriate Base
The choice of base can significantly influence the S- vs. N-alkylation ratio. Stronger, non-nucleophilic bases often favor S-alkylation. Consider using bases like potassium carbonate or sodium ethoxide.
Solvent Effects
The polarity of the solvent can affect the nucleophilicity of the sulfur and nitrogen atoms. Protic solvents may favor S-alkylation by solvating the N-anion. Experiment with solvents such as ethanol, isopropanol, or DMF.
Reaction Temperature
Higher temperatures might favor the formation of the thermodynamically more stable N-alkylated product. Running the reaction at a lower temperature (e.g., room temperature or below) may increase the selectivity for the kinetically favored S-alkylation.
Problem 2: Presence of significant amounts of the sulfoxide intermediate after the oxidation step.
Potential Cause
Suggested Solution
Insufficient Oxidant
The stoichiometry of the oxidizing agent is crucial. Ensure at least two equivalents of the oxidant (e.g., hydrogen peroxide) are used for the conversion of the sulfide to the sulfone.
Incomplete Reaction
The reaction may not have gone to completion. Monitor the reaction by TLC or HPLC until the sulfoxide spot is no longer visible. If necessary, extend the reaction time or slightly increase the temperature.
Choice of Oxidant
Some oxidizing agents are milder and may preferentially form the sulfoxide. For a complete conversion to the sulfone, stronger oxidizing systems like hydrogen peroxide with a catalyst (e.g., sodium tungstate) or m-CPBA can be employed.[1] Careful control of the reaction conditions is necessary to avoid over-oxidation.[2]
Problem 3: Formation of unidentified impurities or degradation of the product.
Potential Cause
Suggested Solution
Over-oxidation
Harsh oxidation conditions (high temperature, excess strong oxidant) can lead to the degradation of the triazole ring or the acetone moiety. Perform the oxidation at a controlled temperature and add the oxidant portion-wise to manage the reaction exotherm.
Side-reactions of Chloroacetone
Chloroacetone can undergo self-condensation in the presence of a strong base. Add the base to the solution of the triazole-thiol before the addition of chloroacetone to minimize this side-reaction.
Impure Starting Materials
The purity of the starting 1H-1,2,4-triazole-3-thiol and chloroacetone is critical. Ensure they are of high purity before use.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation of 1H-1,2,4-triazole-3-thiol with Chloroacetone (Hypothetical Data for Illustrative Purposes)
Entry
Base
Solvent
Temperature (°C)
S-Alkylation : N-Alkylation Ratio
1
K₂CO₃
Acetone
56 (reflux)
70 : 30
2
NaOEt
Ethanol
25
85 : 15
3
Triethylamine
Dichloromethane
25
60 : 40
4
NaH
THF
0
90 : 10
Table 2: Comparison of Different Oxidizing Agents for the Conversion of 1-(1H-1,2,4-triazol-3-ylthio)acetone to the Corresponding Sulfone (Hypothetical Data for Illustrative Purposes)
Entry
Oxidizing Agent
Catalyst
Solvent
Temperature (°C)
Yield of Sulfone (%)
Yield of Sulfoxide (%)
1
H₂O₂ (2.2 eq)
None
Acetic Acid
50
85
10
2
H₂O₂ (2.2 eq)
Na₂WO₄
Acetic Acid
25
95
<2
3
m-CPBA (2.2 eq)
None
Dichloromethane
25
92
5
4
Oxone® (2.2 eq)
None
Methanol/Water
25
90
8
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-1,2,4-triazol-3-ylthio)acetone (S-Alkylation)
To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature.
Stir the mixture for 30 minutes.
Slowly add chloroacetone (1.05 eq) to the reaction mixture.
Monitor the reaction progress by TLC until the starting thiol is consumed.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
Remove the solvent under reduced pressure.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (Oxidation)
Dissolve 1-(1H-1,2,4-triazol-3-ylthio)acetone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
Add a catalytic amount of sodium tungstate (e.g., 0.05 eq).
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.2 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting thioether and the intermediate sulfoxide are consumed (monitor by TLC or HPLC).
Upon completion, pour the reaction mixture into cold water and neutralize with a suitable base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfone.
Visualizations
Caption: General synthetic pathway for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Caption: Formation pathways of the desired product and major side-products.
Caption: A logical workflow for troubleshooting common synthesis issues.
preventing decomposition of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in solution. Troubleshooting Gu...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue
Potential Cause
Recommended Solution
Rapid loss of compound purity in aqueous solution
Hydrolysis: The sulfonylacetone moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions. The triazole ring is generally stable, but extreme pH can affect overall molecular stability.[1][2][3]
Maintain the pH of the solution within a neutral range (pH 6-8). Use buffered solutions to ensure pH stability.
Degradation of stock solution upon storage
Temperature-induced decomposition: Elevated temperatures can accelerate the degradation of the compound. Thermal decomposition of related nitro-1,2,4-triazoles has been studied, suggesting the potential for ring fragmentation or loss of substituents at higher temperatures.[4]
Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.
Discoloration or precipitation in solution
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to decomposition. Photostability testing is a standard part of evaluating new active substances.[5]
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Inconsistent results between experimental runs
Oxidative degradation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the degradation of the compound. The sulfonyl group can be susceptible to oxidative cleavage.
Use de-gassed solvents to prepare solutions. Consider adding antioxidants, such as BHT or ascorbic acid, if compatible with your experimental system.
Interaction with metal ions
Chelation: The triazole ring and the β-keto sulfone moiety contain nitrogen and oxygen atoms that can chelate metal ions.[6][7] This interaction could potentially catalyze degradation.
If your experimental system contains metal ions, consider the use of a chelating agent like EDTA, if it does not interfere with your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the most likely decomposition pathway for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in an aqueous solution?
Q2: How does pH affect the stability of the compound?
A2: The stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is likely pH-dependent. Triazole-containing compounds can exhibit varying stability in acidic versus alkaline conditions.[8] For sulfonyl compounds, both acidic and basic conditions can catalyze hydrolysis.[3] It is recommended to perform a pH stability study to determine the optimal pH range for your specific application.
Q3: What are the recommended solvents for preparing stock solutions?
A3: For long-term storage, aprotic, anhydrous solvents such as DMSO or DMF are generally preferred to minimize hydrolysis. For aqueous experimental buffers, it is crucial to ensure the pH is controlled and the buffer components are compatible with the compound.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong acids, strong bases, and potent oxidizing or reducing agents. The ketone group in the sulfonylacetone moiety can be susceptible to reduction.[8]
Experimental Protocols
Protocol 1: pH Stability Study
Objective: To determine the stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone at different pH values.
Methodology:
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
Spike the stock solution into each buffer to a final concentration of 10 µM.
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each solution.
Analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control should be run in parallel.
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for 24 hours.
Analyze all stressed samples and a control sample by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.
challenges in scaling up the synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Welcome to the technical support center for the synthesis and scale-up of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This resource provides d...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Welcome to the technical support center for the synthesis and scale-up of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up the production of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
A1: The most direct and scalable approach involves a three-step synthesis. This pathway is generally preferred due to the availability of starting materials and the robustness of the chemical transformations. The key steps are:
Synthesis of the Precursor: Formation of 1H-1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.
S-Alkylation: Reaction of 1H-1,2,4-triazole-3-thiol with chloroacetone to form the thioether intermediate, 1-(1H-1,2,4-triazol-3-ylthio)acetone.
Oxidation: Conversion of the thioether intermediate to the final sulfone product, 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Q2: What are the primary challenges when scaling this synthesis from the lab bench to a pilot plant?
A2: Scaling up this synthesis presents several key challenges:
Exothermic Reactions: The oxidation step, in particular, can be highly exothermic and requires careful thermal management to prevent runaway reactions.[1][2][3]
Reagent Handling: The use of potentially hazardous materials like chloroacetone (a lachrymator) and strong oxidizers requires stringent safety protocols and specialized equipment.
Purification: Isolating the intermediate and final product at a large scale can be difficult. Impurities from side reactions, such as over-oxidation or incomplete alkylation, may complicate purification.
Process Control: Maintaining consistent reaction conditions (temperature, pH, mixing) in large reactors is critical for reproducibility and yield.[3][4]
Q3: Which oxidizing agents are recommended for the thioether-to-sulfone conversion, and what are their trade-offs?
A3: Several oxidizing agents can be used, each with distinct advantages and disadvantages, especially concerning scale-up. Hydrogen peroxide is often favored in industrial settings for being a "green" oxidant, as its only byproduct is water.[5][6] However, its reaction can be sluggish and may require catalysts. Other common oxidants include m-CPBA and Oxone, which are effective but can be more expensive and generate more waste.[7]
Troubleshooting Guides
Problem 1: Low Yield in S-Alkylation Step (Formation of Thioether)
Symptom
Possible Cause
Suggested Solution
Incomplete conversion of 1H-1,2,4-triazole-3-thiol
Insufficient base or incorrect pH. The thiol must be deprotonated to act as a nucleophile.
Ensure at least one equivalent of a suitable base (e.g., Na2CO3, K2CO3) is used. Monitor the pH and maintain alkaline conditions (pH 8-10) throughout the reaction.
Low reaction temperature leading to slow kinetics.
Gently heat the reaction mixture to 40-50°C to increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Formation of multiple unidentified byproducts
Reaction of chloroacetone with the triazole ring nitrogens (N-alkylation).
Use a weaker base or a protic solvent like ethanol or isopropanol to favor S-alkylation over N-alkylation. Add the chloroacetone slowly to the deprotonated thiol solution.
Self-condensation of chloroacetone under basic conditions.
Maintain a lower reaction temperature (initially at room temperature) and add the base portion-wise to control the concentration of the enolate.
Problem 2: Difficulty in Controlling the Oxidation Step
Symptom
Possible Cause
Suggested Solution
Reaction stalls at the sulfoxide intermediate
Insufficient amount of oxidizing agent or inadequate reaction time/temperature.
Increase the equivalents of the oxidizing agent (e.g., use >2 equivalents of H2O2). If using H2O2, consider adding a catalyst like sodium tungstate.[8] Increase the temperature, but monitor carefully for exotherms.
Formation of dark-colored impurities or decomposition
Over-oxidation or reaction temperature too high, leading to degradation of the triazole ring.
Implement strict temperature control using a reactor cooling system. Add the oxidant slowly and portion-wise to manage the exotherm.[2][3]
Violent reaction or pressure buildup
Uncontrolled exothermic reaction, especially with hydrogen peroxide at elevated temperatures or in the presence of metal contaminants.
Ensure the reactor is clean and free of metal contaminants. Use a solvent with a good heat capacity. For large-scale reactions, perform calorimetric studies (e.g., DSC) to understand the thermal hazards.[2]
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes common oxidizing agents for the conversion of 1-(1H-1,2,4-triazol-3-ylthio)acetone to the corresponding sulfone.
Oxidizing Agent
Typical Equivalents
Solvent
Temperature (°C)
Avg. Yield (%)
Key Considerations
Hydrogen Peroxide (H₂O₂)
2.2 - 3.0
Acetic Acid
25 - 70
85 - 95
Green oxidant; may require a catalyst (e.g., sodium tungstate); potential for runaway reaction if not controlled.[6][7][8]
m-CPBA
2.1 - 2.5
DCM, Chloroform
0 - 25
90 - 98
Highly efficient and selective, but expensive and potentially explosive when dry; generates solid waste.[7][8]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
2.5 - 3.0
Methanol/Water
25 - 50
88 - 96
Stable, inexpensive solid; requires aqueous workup to remove inorganic salts.
Urea-Hydrogen Peroxide (UHP)
2.5 - 3.0
Ethyl Acetate
25 - 40
90 - 99
A stable, solid source of H₂O₂; often used with an activator like phthalic anhydride for a clean reaction.[9]
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol
To a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (1.0 eq).
Add formic acid (88%, 3.0 eq) slowly.
Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours.
Cool the reaction mixture to room temperature, then chill in an ice bath to 0-5°C.
Add a 10% aqueous solution of sodium carbonate slowly until the pH reaches 4-5 to precipitate the product.
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield 1H-1,2,4-triazole-3-thiol.[10]
Protocol 2: Synthesis of 1-(1H-1,2,4-triazol-3-ylthio)acetone
In a reaction vessel, dissolve 1H-1,2,4-triazole-3-thiol (1.0 eq) and potassium carbonate (1.2 eq) in acetone (10 volumes).
Stir the suspension at room temperature for 30 minutes.
Slowly add chloroacetone (1.1 eq) dropwise over 20-30 minutes, ensuring the temperature does not exceed 30°C.
Stir the mixture at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting thiol.
Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from ethanol/water.
Protocol 3: Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone (using H₂O₂)
Dissolve 1-(1H-1,2,4-triazol-3-ylthio)acetone (1.0 eq) in glacial acetic acid (5 volumes).
Cool the solution to 15-20°C in a water bath.
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 30°C.
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC to check for the disappearance of the sulfoxide intermediate.
Once the reaction is complete, pour the mixture into cold water (10 volumes) to precipitate the product.
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product.
Visualizations
Caption: A flowchart illustrating the three-step synthesis pathway.
Caption: A decision tree for troubleshooting the critical oxidation step.
Technical Support Center: Analytical Methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The content is tailored for rese...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing analytical methods for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone?
A1: The primary challenges stem from the compound's polarity and chemical structure. Key issues include poor retention in reversed-phase HPLC, potential for peak tailing, limited UV chromophore, and in-source instability or poor fragmentation during mass spectrometry analysis. Matrix effects from complex sample backgrounds can also interfere with accurate quantification.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and versatile technique. For sensitive and selective quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and characterization. Gas Chromatography (GC) is generally not suitable due to the compound's low volatility and thermal lability.
Q3: How can I improve the retention of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in reversed-phase HPLC?
A3: To enhance retention of this polar compound, you can:
Use a polar-embedded or polar-endcapped C18 column.
Employ a highly aqueous mobile phase (e.g., >95% water).
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase.
Add an ion-pairing reagent to the mobile phase, though this can complicate method development and is often not compatible with MS detection.
Q4: What are the expected degradation pathways for this molecule, and how can I develop a stability-indicating method?
A4: Sulfonyl groups can be susceptible to hydrolysis under strong acidic or basic conditions. The triazole ring is generally stable but can be degraded under harsh oxidative conditions. To develop a stability-indicating method, you should perform forced degradation studies (acid, base, oxidation, heat, and light) and demonstrate that the degradation products are well-resolved from the parent peak.
Troubleshooting Guides
HPLC Method Development
Problem
Potential Cause
Troubleshooting Steps
Poor Peak Shape (Tailing)
Secondary interactions with residual silanols on the column; Incompatible sample solvent; Column overload.
1. Use a column with high-purity silica and effective end-capping.2. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.3. Dissolve the sample in the mobile phase.4. Reduce the injection volume or sample concentration.
No or Poor Retention
The compound is too polar for the column/mobile phase combination.
1. Increase the aqueous portion of the mobile phase.2. Switch to a more polar stationary phase (e.g., polar-embedded, cyano, or HILIC).3. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Baseline Drift or Noise
Mobile phase not properly degassed; Contaminated mobile phase or column; Detector lamp aging.
1. Degas the mobile phase using sonication or an online degasser.2. Use high-purity solvents and freshly prepared mobile phase.3. Flush the column with a strong solvent.4. Check the detector lamp's energy output.
Inconsistent Retention Times
Fluctuations in pump pressure or column temperature; Improper column equilibration.
1. Purge the pump to remove air bubbles.2. Use a column oven to maintain a stable temperature.3. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.
LC-MS/MS Method Development
Problem
Potential Cause
Troubleshooting Steps
Low Signal Intensity
Poor ionization efficiency; In-source fragmentation; Ion suppression from the matrix.
1. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).2. Try different ionization modes (ESI positive/negative, APCI).3. Dilute the sample to reduce matrix effects.4. Improve sample cleanup to remove interfering matrix components.
Poor Fragmentation
The precursor ion is very stable.
1. Increase the collision energy in MS/MS.2. Select a different precursor ion (e.g., an adduct like [M+Na]+).3. Consider using high-resolution mass spectrometry (HRMS) for quantification if fragmentation is not achievable.
High Background Noise
Contamination in the LC system, mobile phase, or mass spectrometer.
1. Use high-purity solvents and additives.2. Clean the ion source.3. Flush the LC system with a strong solvent.
Experimental Protocols
HPLC-UV Method for Purity Assessment
Instrumentation: HPLC system with a UV/Vis detector.
Column: C18 polar-endcapped, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
LC-MS/MS Method for Quantification in a Simple Matrix
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
Column: HILIC, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
Gradient: 95% B to 60% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Ionization Mode: ESI Positive.
MRM Transition: To be determined by infusing a standard solution of the analyte. A plausible transition could involve the loss of the sulfonylacetone group.
Sample Preparation: Perform a protein precipitation with acetonitrile or a solid-phase extraction (SPE) for more complex matrices.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d6.
Data Presentation
Table 1: Representative HPLC Parameters
Parameter
Recommended Value/Type
Rationale
Column Chemistry
C18 Polar-Endcapped or HILIC
Good retention for polar analytes.
Column Dimensions
4.6 x 150 mm, 3.5 µm
Standard for method development.
Mobile Phase pH
2.5 - 4.0 (acidic)
To suppress silanol interactions and ensure consistent analyte ionization.
Detector
UV at low wavelength (e.g., 210 nm) or MS
The triazole ring has a weak chromophore.
Table 2: Representative Mass Spectrometry Data (Hypothetical)
Parameter
Value
Notes
Molecular Weight
~217.2 g/mol
C6H7N3O3S
Precursor Ion [M+H]+
m/z 218.0
For positive ion mode ESI.
Potential Fragment Ions
m/z 159.0, m/z 84.0
Hypothetical fragments corresponding to loss of acetone and subsequent fragmentation. These would need to be confirmed experimentally.
Table 3: Representative 1H NMR Chemical Shifts (Hypothetical, in DMSO-d6)
Protons
Expected Chemical Shift (ppm)
Multiplicity
Notes
Triazole-H
8.0 - 9.0
Singlet
Position can vary depending on substitution.
CH2 (sulfonyl)
4.0 - 4.5
Singlet
Adjacent to the sulfonyl group.
CH3 (acetone)
2.2 - 2.5
Singlet
Typical for a methyl ketone.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: HPLC Troubleshooting Decision Tree.
Reference Data & Comparative Studies
Validation
Comparative Analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Analogs: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of specific research focused on the comparative analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its direct analogs. While the b...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of existing scientific literature reveals a notable scarcity of specific research focused on the comparative analysis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its direct analogs. While the broader class of 1,2,4-triazole derivatives has been extensively studied for a wide range of biological activities, including antifungal, antiviral, and enzyme inhibitory properties, specific data on the sulfonylacetone scaffold remains limited.
This guide aims to provide a framework for the comparative analysis of this compound class, drawing on general principles from related 1,2,4-triazole research. However, it is crucial to preface this by stating that a direct, data-driven comparison as requested is not feasible based on currently available public-domain research. The synthesis, quantitative biological data (such as IC50 values from consistent assays), detailed experimental protocols, and specific signaling pathway information for a series of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone analogs are not sufficiently documented.
Hypothetical Framework for Comparison
Should such data become available, a comparative guide would be structured to provide researchers, scientists, and drug development professionals with a clear and objective assessment of the performance of these analogs. The following sections outline the ideal structure and content of such a guide.
Data Presentation
Quantitative data would be summarized in a tabular format to facilitate easy comparison of the biological activities of different analogs. This would include key parameters such as:
Inhibitory Concentrations (IC50/EC50): Half-maximal inhibitory or effective concentrations against specific enzymes or cell lines.
Enzyme Inhibition Constants (Ki): A measure of the binding affinity of the inhibitor to the enzyme.
Cellular Activity: Data from cell-based assays, such as anti-proliferative or antiviral activity.
Structure-Activity Relationship (SAR): A brief description of how structural modifications to the parent compound influence its biological activity.
Table 1: Hypothetical Comparative Biological Activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Analogs
Compound ID
R1-substituent
R2-substituent
Target Enzyme
IC50 (µM)
Cellular Activity (EC50, µM)
Notes on SAR
Parent
H
CH3
Example Kinase 1
Data N/A
Data N/A
Baseline compound.
Analog 1
Cl
CH3
Example Kinase 1
Data N/A
Data N/A
Electron-withdrawing group effect.
Analog 2
OCH3
CH3
Example Kinase 1
Data N/A
Data N/A
Electron-donating group effect.
Analog 3
H
C2H5
Example Kinase 1
Data N/A
Data N/A
Effect of increased alkyl chain length.
Note: The data presented in this table is purely illustrative due to the lack of available experimental results for this specific class of compounds.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. A complete guide would include step-by-step protocols for key experiments.
General Synthesis Protocol for 3-Sulfonyl-1,2,4-triazole Derivatives
Caption: Generalized synthetic workflow for 3-sulfonyl-1,2,4-triazole derivatives.
In Vitro Enzyme Inhibition Assay (General Protocol)
A standard protocol to assess the enzyme inhibitory potential of the synthesized analogs would be as follows:
Enzyme and Substrate Preparation: Recombinant enzyme and its corresponding substrate are prepared in an appropriate assay buffer.
Compound Preparation: The 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
Assay Reaction: The enzyme, substrate, and varying concentrations of the test compounds are incubated together in a microplate.
Detection: The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Signaling Pathways
Understanding the mechanism of action of a compound class involves identifying the cellular signaling pathways they modulate. For many biologically active heterocyclic compounds, pathways related to cell cycle control, apoptosis, and inflammatory responses are common targets.
Caption: Hypothetical signaling pathway showing inhibition of a kinase by a triazole analog.
Conclusion
While the 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, the specific sub-class of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone analogs appears to be an under-explored area of research. The framework presented here is intended to serve as a template for a comprehensive comparative guide, which can be populated with experimental data as it becomes available in the scientific literature. Further research into the synthesis and biological evaluation of these compounds is warranted to elucidate their potential as therapeutic agents.
Comparative
Efficacy Analysis: 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs as Carbonic Anhydrase Inhibitors
For Immediate Release This guide provides a comparative analysis of the potential efficacy of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a carbonic anhydrase inhibitor. Due to the absence of direct experimental data for...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative analysis of the potential efficacy of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone as a carbonic anhydrase inhibitor. Due to the absence of direct experimental data for this specific compound, this report focuses on the documented efficacy of structurally related 1,2,4-triazole sulfonamide derivatives. The performance of these analogs is compared against established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, providing a valuable benchmark for researchers and drug development professionals.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. Several isoforms are validated drug targets for a range of conditions, including glaucoma, epilepsy, and cancer. In particular, isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies. The sulfonamide group is a well-established zinc-binding function for potent CA inhibitors.
Comparative Efficacy of 1,2,4-Triazole Sulfonamides
The following table summarizes the in vitro inhibitory activity (Ki values in nM) of various 1,2,4-triazole sulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms). Data for the widely used inhibitors Acetazolamide and Dorzolamide are included for comparison.
The determination of carbonic anhydrase inhibitory activity is typically performed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton, which leads to a change in pH monitored by an indicator dye.
Stopped-Flow CO2 Hydration Assay Protocol:
Reagents and Buffers:
Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
Buffer: 20 mM HEPES (pH 7.5) containing 20 mM Na2SO4 to maintain constant ionic strength.
Indicator: 0.2 mM Phenol Red.
Substrate: Carbon dioxide solutions of varying concentrations (1.7 to 17 mM).
Inhibitor: Stock solutions of the test compounds (e.g., 0.1 mM in distilled-deionized water) serially diluted in the assay buffer.
Instrumentation:
An Applied Photophysics stopped-flow instrument is utilized for the assay.
Procedure:
The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
The initial rates of the CA-catalyzed CO2 hydration reaction are measured by following the change in absorbance of the pH indicator (Phenol Red) at its absorbance maximum of 557 nm.
The reaction is followed for a period of 10–100 seconds.
For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.
The uncatalyzed reaction rates are determined in the same manner and subtracted from the total observed rates.
Data Analysis:
The inhibition constants (Ki) are obtained by non-linear least-squares fitting of the data to the Cheng-Prusoff equation using appropriate software (e.g., PRISM). The reported values are typically the mean from at least three independent determinations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving carbonic anhydrase IX and a typical experimental workflow for evaluating CA inhibitors.
Caption: Hypoxia-induced signaling pathway leading to the expression and function of Carbonic Anhydrase IX (CAIX) in tumor cells.
Caption: Experimental workflow for the evaluation of carbonic anhydrase inhibitors.
Validation
in vivo versus in vitro studies of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
An objective comparison of in vivo and in vitro studies for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone could not be compiled, as a thorough literature search did not yield specific experimental data for this compound. Howe...
Author: BenchChem Technical Support Team. Date: November 2025
An objective comparison of in vivo and in vitro studies for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone could not be compiled, as a thorough literature search did not yield specific experimental data for this compound. However, to provide a representative guide for researchers in the field, this document presents a comparative analysis of a closely related and well-studied class of compounds: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines .
This class of compounds has been investigated for its antiviral properties, particularly as inhibitors of Yellow Fever Virus (YFV) and Human Immunodeficiency Virus (HIV-1).[1][2][3] This guide will focus on a representative compound from this class, RCB16007, for which both in vitro and in vivo data are available.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for RCB16007 and related compounds, comparing their performance in non-living systems (in vitro) versus living organisms (in vivo).
Table 1: Summary of In Vitro Activity and Properties
Parameter
Compound
Value
Target/System
Description
Antiviral Potency (EC₅₀)
RCB16007
7.9 µM
West Nile Virus
The concentration at which the compound inhibits viral replication by 50%.[1]
RCB16007
Not specified, but active
Yellow Fever Virus
The compound showed selective inhibition of YFV replication.[1]
12126065
0.24 nM
HIV-1 (Wild-Type)
A related compound showing high potency against HIV-1.[3]
Cytotoxicity (CC₅₀)
RCB16007
17 µM
Vero Cells
The concentration at which the compound causes death to 50% of uninfected cells.[1]
12126065
4.8 µM
TZM-bl Cells
Cytotoxicity assessment for the related anti-HIV compound.[3]
Selectivity Index (SI)
RCB16007
2.2
West Nile Virus
Calculated as CC₅₀/EC₅₀, indicating the therapeutic window of the compound.[1]
Metabolic Stability
RCB16007
Good
Mouse and Human Liver Microsomes
Indicates resistance to metabolic breakdown by liver enzymes.[1]
CYP Inhibition
RCB16007
Low
Cytochrome P450 Enzymes
Low potential for drug-drug interactions mediated by CYP enzymes.[1]
Protein Binding
RCB16007
High
Plasma Proteins
A high fraction of the compound binds to proteins in the blood.[1]
Cell Permeability
RCB16007
No Efflux
Caco-2 Cells
Suggests good absorption and is not actively removed from cells.[1]
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Mice
Parameter
Compound
Value
Dosing Route
Description
Half-life (T₁/₂)
RCB16007
3.4 hours
Oral
The time it takes for the concentration of the drug in the body to be reduced by half.[1]
Maximum Concentration (Cₘₐₓ)
RCB16007
1190 ng/mL
Oral
The highest concentration of the drug observed in the blood after administration.[1]
Acute Toxicity
12126065
None observed
Not specified
A related compound showed no acute or subacute toxicity in mice.[3]
Brain Penetration
12126065
Good
Not specified
A related compound demonstrated the ability to cross the blood-brain barrier in mice.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Antiviral Assay (Yellow Fever Virus)
Cell Culture: Human hepatoma (HuH-7) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
Compound Preparation: The test compound (e.g., RCB16007) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve the desired test concentrations.
Infection and Treatment: The culture medium is removed from the cells, and the cells are infected with Yellow Fever Virus (YFV) at a specific multiplicity of infection (MOI). Simultaneously, the cells are treated with the various concentrations of the test compound. Control wells include virus-only (no compound) and cells-only (no virus, no compound).
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication.
Quantification of Viral Inhibition: The extent of viral replication is measured. This can be done using various methods, such as a plaque reduction assay, an enzyme-linked immunosorbent assay (ELISA) to detect viral antigens, or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[4]
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of viral inhibition against the compound concentration.
In Vitro Cytotoxicity Assay
Cell Seeding: Vero cells (or another suitable cell line) are seeded in 96-well plates and incubated to allow for cell attachment and growth.
Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assay.
Incubation: The plates are incubated for the same duration as the antiviral assay.
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
Data Analysis: The half-maximal cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Pharmacokinetic Study in Mice
Animal Model: Male BALB/c mice (or another appropriate strain) are used for the study.[5]
Compound Administration: A single dose of the test compound is administered to the mice, typically via oral gavage or intravenous injection. The formulation of the compound is critical for ensuring adequate absorption.[1][5]
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, small blood samples are collected from each mouse.[6] Serial sampling from the same animal is often preferred to reduce biological variability.[7]
Plasma Preparation: The collected blood samples are processed to separate the plasma, which is then stored at -80°C until analysis.[8]
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (T₁/₂), maximum concentration (Cₘₐₓ), and the area under the curve (AUC), using non-compartmental analysis software.[9]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for antiviral drug discovery and development.
Proposed Signaling Pathway/Mechanism of Action
Caption: Inhibition of YFV replication by targeting the NS5 RNA polymerase.
bioassay validation for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone activity
A comprehensive validation of bioassays is crucial for determining the efficacy and potency of new chemical entities. This guide provides a comparative analysis of the bioassay validation for the antifungal activity of a...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive validation of bioassays is crucial for determining the efficacy and potency of new chemical entities. This guide provides a comparative analysis of the bioassay validation for the antifungal activity of a representative 1-(1H-1,2,4-triazol-3-ylsulfonyl) derivative, benchmarked against a standard antifungal agent. The methodologies for key experiments are detailed, and quantitative data are presented for objective comparison.
Comparative Antifungal Activity
The antifungal efficacy of a representative sulfonamide-1,2,4-triazole derivative is compared with Bifonazole, a commercial fungicide. The minimum inhibitory concentration (MIC) is a key parameter in determining the antifungal potency of a compound.
Compound
Organism
MIC (μg/mL)
Sulfonamide-1,2,4-triazole derivative
Aspergillus spp.
10-25
Candida albicans
12.5-50
Trichophyton spp.
10-25
Bifonazole (Reference)
Aspergillus spp.
25
Candida albicans
25-50
Trichophyton spp.
10-25
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of a representative Sulfonamide-1,2,4-triazole derivative and Bifonazole against various fungal strains.[1][2]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to bioassay validation. Below are the detailed protocols for the determination of antifungal activity.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains.
Methodology: A broth microdilution method is employed.
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The spores are then harvested and diluted in sterile saline to achieve a final concentration of approximately 10^4 to 10^5 colony-forming units (CFU)/mL.
Preparation of Test Compounds: The representative sulfonamide-1,2,4-triazole derivative and the reference drug, Bifonazole, are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions. A series of twofold dilutions are then prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for many triazole antifungals involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity of the fungal cell membrane.
Below are diagrams illustrating the proposed signaling pathway and the experimental workflow for bioassay validation.
Caption: Proposed mechanism of action for 1,2,4-triazole antifungal agents.
Caption: Experimental workflow for antifungal bioassay validation.
Assessing Kinase Cross-Reactivity: A Comparative Guide for Triazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction While specific experimental data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not publicly available, its structural motifs—a triazole ring...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific experimental data for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is not publicly available, its structural motifs—a triazole ring and a sulfonyl group—are prevalent in a significant class of kinase inhibitors. To provide a relevant and data-driven comparison, this guide focuses on JNJ-7706621, a well-characterized inhibitor featuring a 1,2,4-triazole core that targets key cell cycle regulators.[1][2] JNJ-7706621 is a potent dual inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]
This guide will objectively compare the kinase inhibition profile of JNJ-7706621 with two other prominent Aurora kinase inhibitors: Danusertib (PHA-739358) and Tozasertib (VX-680) .[7][8] Understanding the cross-reactivity of such compounds is crucial for assessing their therapeutic potential and predicting off-target effects. The data presented is based on established biochemical assays and provides a framework for evaluating the selectivity of kinase inhibitors.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-7706621, Danusertib, and Tozasertib against a panel of protein kinases. Lower values indicate higher potency. This data highlights the primary targets and significant off-target activities of each compound, offering a clear view of their relative selectivities.
The following are detailed methodologies for key experiments commonly used to determine kinase inhibitor potency and selectivity.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase, allowing for the determination of inhibitor affinity (IC50).
Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer.[16] When the tracer is bound to the kinase, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.[16]
Detailed Protocol:
Compound Preparation: Serially dilute the test compounds (e.g., JNJ-7706621) in an appropriate buffer containing DMSO. Typically, an 11-point, 3-fold serial dilution is prepared in a 96-well plate.[17]
Reagent Preparation:
Kinase/Antibody Solution: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody at 2X the final desired concentration in Kinase Buffer.[18]
Tracer Solution: Prepare the specific Alexa Fluor™ 647-labeled tracer at 4X the final desired concentration. The optimal tracer concentration is typically pre-determined and is often close to its dissociation constant (Kd) for the kinase.[18]
Assay Procedure (384-well plate format):
Add 4 µL of the serially diluted test compound or DMSO control to the appropriate wells of a 384-well assay plate.[17]
Add 8 µL of the 2X kinase/antibody solution to all wells.[17]
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[17]
Mix the plate gently and incubate at room temperature for at least 60 minutes, protected from light.[17]
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).[16]
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm).
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Caliper LabChip® Mobility Shift Assay
This microfluidic assay directly measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.
Principle: The assay leverages the change in electrophoretic mobility between a non-phosphorylated peptide substrate and its phosphorylated product.[19][20] An electric potential is applied across a microfluidic chip, causing the substrate and product to separate based on their charge-to-mass ratio. The amount of product formed is a direct measure of kinase activity.[21]
Detailed Protocol:
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in the assay buffer to a 4X final concentration.[19]
Reagent Preparation:
Enzyme Solution (2X): Dilute the kinase to 2X the final concentration in the reaction buffer.
Substrate/ATP Solution (2X): Prepare a solution containing the fluorescently labeled peptide substrate and ATP at 2X their final concentrations. The ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase.[19]
Kinase Reaction (384-well plate format):
Add 5 µL of the 4X diluted compound to the assay plate.[19]
Add 10 µL of the 2X enzyme solution to the wells.
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The final reaction volume is 25 µL.[19]
Incubate the plate at room temperature (or 28-30°C) for a predetermined time (e.g., 60-90 minutes) to ensure the reaction is in the linear range.[19]
Reaction Termination: Stop the reaction by adding a stop buffer, which typically contains a high concentration of EDTA to chelate the Mg²⁺ ions required for kinase activity.[19]
Data Acquisition: Place the assay plate into the Caliper LabChip® instrument. The instrument's sipper aspirates a small volume from each well onto the microfluidic chip for separation and detection.[20]
Data Analysis:
The instrument's software identifies and integrates the peak areas for the substrate and product.
Calculate the percent conversion of substrate to product.
Plot the percent inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration.
Fit the curve using a suitable model to determine the IC50 value.
Visualizations
Aurora Kinase Signaling Pathway
Caption: Simplified Aurora kinase signaling pathway during the G2/M phase of the cell cycle.
Kinase Inhibitor Cross-Reactivity Workflow
Caption: Experimental workflow for assessing the cross-reactivity of a kinase inhibitor.
A Comparative Benchmarking Guide: Evaluating 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone Against Established Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for benchmarking the novel compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone against established reference ant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone against established reference antifungal agents. The protocols and data presentation formats detailed herein are designed to facilitate a clear and objective comparison of its potential efficacy.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of numerous therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding with biological targets.[1] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[2][3] The addition of a sulfonyl group to the triazole ring can further modulate the compound's physicochemical and biological properties. While some studies have shown that sulfone derivatives of triazoles may have lower antifungal activity compared to their sulfide counterparts[4], their distinct electronic and structural features warrant thorough investigation. This guide outlines a hypothetical benchmarking study of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, a novel compound, against well-established antifungal drugs to determine its relative potency and spectrum of activity.
Selection of Reference Compounds
To effectively evaluate the antifungal potential of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, it is essential to compare it against clinically relevant and widely used antifungal agents. The following compounds have been selected as reference standards for this benchmarking study:
Fluconazole: A first-generation triazole antifungal agent with a broad spectrum of activity against many fungal pathogens. It is a well-characterized compound and serves as a common benchmark in antifungal drug discovery.
Ketoconazole: An imidazole antifungal agent, also with a broad spectrum of activity. Its inclusion allows for a comparison against a different class of azole antifungals.[4]
Bifonazole: A topical imidazole antifungal that can be used as a reference, particularly for in vitro studies against dermatophytes.[5]
Experimental Protocols
The following protocols are designed to assess the in vitro antifungal activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. The colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.
Preparation of Drug Dilutions: A serial two-fold dilution of each test compound is prepared in the 96-well microtiter plates using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included on each plate.
Inoculation and Incubation: The prepared fungal inoculum is added to each well (except the sterility control). The plates are then incubated at 35°C for 24-48 hours, depending on the fungal species.
Determination of MIC: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Data Presentation
The quantitative data obtained from the antifungal susceptibility testing should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and Reference Compounds
Fungal Strain
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
Fluconazole
Ketoconazole
Bifonazole
Candida albicans (ATCC 90028)
Cryptococcus neoformans (ATCC 90112)
Aspergillus fumigatus (ATCC 204305)
Microsporum lanosum
Saccharomyces torulopsis
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination.
Hypothetical Signaling Pathway Inhibition
Should further studies indicate that 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone acts as an enzyme inhibitor, a diagram illustrating its potential mechanism of action would be beneficial. For instance, if it were found to inhibit an enzyme in a fungal metabolic pathway:
Prudent Disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: A Step-by-Step Guide
The proper disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step appro...
Author: BenchChem Technical Support Team. Date: November 2025
The proper disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the compound's functional groups, it should be handled as a potentially hazardous substance. Triazole derivatives can exhibit a range of biological activities, and sulfonyl-containing compounds can be irritants. The acetone component suggests potential flammability and volatility.
Recommended Personal Protective Equipment (PPE) When Handling Waste:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
II. Waste Characterization and Segregation
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone waste should be classified as hazardous chemical waste. It is imperative to segregate this waste from non-hazardous materials to ensure proper handling and disposal.
Key Segregation Practices:
Solid Waste: Collect any solid residues, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.
Liquid Waste: Solutions containing 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Organic solvents should be collected in an appropriate carboy.
III. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Experimental Protocol: Chemical Waste Disposal
Container Selection:
For solid waste, use a durable, sealable plastic bag or a wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE).
For liquid waste, use a sealable, chemical-resistant bottle or carboy, ensuring it is compatible with the solvent used.
Waste Accumulation:
Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.
Keep the waste container securely closed when not in use.
Labeling:
Immediately label the waste container with a "Hazardous Waste" label.
The label must include:
The full chemical name: "1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone"
The approximate quantity of the waste.
The date of accumulation.
The primary hazards (e.g., "Irritant," "Handle with Care").
The researcher's name and laboratory information.
Storage:
Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory.
This storage area should be away from heat, sparks, or open flames, especially if the compound is in a flammable solvent.[1][2][3][4]
Ensure the storage area is well-ventilated.
Disposal Request:
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's licensed hazardous waste disposal service.
Do not pour this chemical down the drain or dispose of it in regular trash.[5]
IV. Data Presentation
Since a specific SDS is unavailable, the following table summarizes the potential hazards based on the compound's structural components.
Hazard Category
Potential Risk
Recommended Precaution
Health Hazards
May cause skin and eye irritation. Potential for systemic effects if inhaled or ingested.
Wear appropriate PPE, including gloves and safety goggles. Handle in a well-ventilated area or fume hood.
Physical Hazards
If dissolved in a flammable solvent like acetone, it poses a fire risk.
Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.
Environmental Hazards
May be harmful to aquatic life.
Prevent release into the environment. Do not dispose of down the drain.
V. Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone.
Caption: Workflow for the safe disposal of chemical waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.